molecular formula C12H20ClNO B1454891 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride CAS No. 1193388-53-2

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Cat. No.: B1454891
CAS No.: 1193388-53-2
M. Wt: 229.74 g/mol
InChI Key: WQGLWQOFSIUKLZ-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13;/h5-8,10H,3-4,9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGLWQOFSIUKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-53-2
Record name Benzenepropanamine, 4-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, a molecule of significant interest within the field of medicinal chemistry and drug development. Belonging to the aryloxy propanamine class, this compound is structurally related to known pharmacologically active agents, suggesting its potential for therapeutic applications. This document will delve into its chemical identity, plausible synthetic routes, analytical characterization, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a primary amine salt. The core structure consists of a phenylpropylamine backbone with an isopropoxy group substituted at the para position of the phenyl ring. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

Chemical Structure:

Caption: Chemical structure of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Physicochemical Data Summary:

PropertyPredicted ValueSource/Method
Molecular FormulaC12H20ClNO-
Molecular Weight229.75 g/mol -
pKa (amine)~10.1Prediction based on similar structures[1]
Boiling Point~398 °C (free base)Prediction based on similar structures[1]
Density~1.02 g/cm³ (free base)Prediction based on similar structures[1]

Note: The predicted values are based on the structurally similar compound 3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine and should be confirmed experimentally.

Synthesis and Purification

A plausible and efficient synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride can be envisioned through a multi-step process, as direct synthesis is often challenging. A common strategy for aryloxy propanamines involves the reduction of a corresponding nitrile or oxime, or reductive amination of a ketone.

Proposed Synthetic Workflow:

G A 4-Isopropoxybenzaldehyde C Condensation A->C B Nitroethane B->C D 1-(4-Isopropoxyphenyl)-2-nitropropene C->D Base catalyst E Reduction (e.g., LiAlH4) D->E F 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine (Free Base) E->F H 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride F->H Acidification G HCl in Ether G->H

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of 1-(4-Isopropoxyphenyl)-2-nitropropene

  • To a solution of 4-isopropoxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitroethane (1.2 eq) and a catalytic amount of ammonium acetate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid, 1-(4-isopropoxyphenyl)-2-nitropropene, is collected by filtration, washed with water, and dried.

Causality: The use of a base catalyst like ammonium acetate facilitates the Henry condensation between the aldehyde and the nitroalkane.

Step 2: Reduction to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1-(4-isopropoxyphenyl)-2-nitropropene (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0°C and quench it by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of the target amine.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond to yield the saturated primary amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Causality: The basic amine readily reacts with the acid to form the more stable and often crystalline hydrochloride salt, which also facilitates purification by crystallization.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Analytical Workflow:

cluster_synthesis Synthesized Compound cluster_analysis Analytical Techniques cluster_results Confirmation A 3-[4-(...)]propan-1-amine HCl B ¹H & ¹³C NMR A->B C Mass Spectrometry (MS) A->C D HPLC A->D E FT-IR A->E F Structural Confirmation B->F C->F G Purity Assessment D->G E->F

Caption: Analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the para-substituted ring), the protons of the propyl chain, the methine and methyl protons of the isopropoxy group, and a broad signal for the amine protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the aliphatic carbons of the propyl chain, and the isopropoxy group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, using a suitable column and mobile phase, is crucial for determining the purity of the compound. A single major peak would indicate a high degree of purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

Potential Applications in Drug Development

Aryloxy propanamine derivatives have a well-documented history in pharmacology, particularly as agents acting on the central nervous system.[2][3] Many compounds with this scaffold are known to be potent monoamine reuptake inhibitors.

Potential Mechanism of Action:

Based on its structural similarity to known antidepressants, 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride could potentially act as a serotonin-norepinephrine reuptake inhibitor (SNRI) or a selective serotonin reuptake inhibitor (SSRI).[2]

cluster_synapse Synaptic Cleft cluster_drug Drug Action NT Serotonin (5-HT) & Norepinephrine (NE) Reuptake 5-HT & NE Reuptake Transporters NT->Reuptake Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding PreSyn Presynaptic Neuron PreSyn->NT Release PostSyn Postsynaptic Neuron Receptor->PostSyn Signal Transduction Drug 3-[4-(...)]propan-1-amine HCl Drug->Reuptake Inhibition

Caption: Hypothesized mechanism of action as a monoamine reuptake inhibitor.

This inhibitory action would lead to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially leading to antidepressant effects. Further research into its binding affinity for various monoamine transporters and receptors would be necessary to elucidate its precise pharmacological profile. The aryloxypropanolamine scaffold is also found in beta-blockers and agents targeting β3-adrenoceptors, suggesting that screening for activity at these targets could also be a fruitful area of investigation.[4][5][6]

Safety and Handling

As with any research chemical, 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, general guidelines for handling substituted propanamines should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a promising compound for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its characterization can be performed using standard analytical techniques. The structural similarities to known psychoactive agents suggest that it may possess valuable therapeutic properties, particularly in the realm of central nervous system disorders. This guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing molecule.

References

  • Eli Lilly and Company. (1982). 3-aryloxy-3-phenylpropylamines.
  • Eli Lilly and Company. (1991). 3-aryloxy-3-substituted propanamines.
  • Meckelmann, S., et al. (2020). Chemical characterization of eight herbal liqueurs by means of liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1633, 461560. [Link]

  • Eli Lilly and Company. (1977). Aryloxyphenylpropylamines in treating depression.
  • National Center for Biotechnology Information. (n.d.). Propylamine. PubChem Compound Database. [Link]

  • ChemBK. (n.d.). 3-phenyl-3-(4-propan-2-yloxyphenyl)propan-1-amine. [Link]

  • precisionFDA. (n.d.). N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. [Link]

  • Aubriot, S., et al. (2002). New series of aryloxypropanolamines with both human beta(3)-adrenoceptor agonistic activity and free radical scavenging properties. Bioorganic & Medicinal Chemistry Letters, 12(2), 209-212. [Link]

  • Tucker, H. (1980). Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. Journal of Medicinal Chemistry, 23(10), 1122-1126. [Link]

  • Liu, Y., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 150, 847-860. [Link]

Sources

An In-depth Technical Guide to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, a primary amine of interest in medicinal chemistry and drug discovery. The document delineates a plausible synthetic pathway, details robust analytical methodologies for structural confirmation and purity assessment, and discusses its potential applications as a structural motif in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and utilization of novel phenylpropan-1-amine derivatives.

Introduction

Phenylpropan-1-amine scaffolds are prevalent structural motifs in a wide array of biologically active compounds. The strategic incorporation of various substituents on the phenyl ring and modifications of the aminopropyl side chain have led to the development of numerous drugs with diverse pharmacological activities. 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride represents a unique derivative, combining a lipophilic isopropoxy group with a flexible aminopropyl chain. This combination of features makes it an attractive building block for creating new chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The hydrochloride salt form is often preferred for its improved solubility and stability, which are critical attributes for pharmaceutical development.[1]

This guide will provide a detailed exploration of the chemical synthesis and rigorous analytical characterization of this compound, offering insights into the underlying principles of the methodologies employed.

Chemical Properties and Structure

The chemical structure of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is characterized by a central benzene ring substituted at the para position with an isopropoxy group and a propan-1-amine chain. The amine group is protonated to form the hydrochloride salt.

PropertyValueSource
Chemical Formula C12H20ClNOCalculated
Molecular Weight 229.75 g/mol Calculated
IUPAC Name 3-[4-(propan-2-yloxy)phenyl]propan-1-aminium chlorideIUPAC Nomenclature
Physical Form Expected to be a crystalline solidGeneral knowledge of amine hydrochlorides
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge of amine hydrochlorides

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Define atom nodes N [label="NH3+", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="CH2"]; C2 [label="CH2"]; C3 [label="CH2"]; C4 [label=""]; // Phenyl ring C4 C5 [label=""]; // Phenyl ring C5 C6 [label=""]; // Phenyl ring C6 C7 [label=""]; // Phenyl ring C7 C8 [label=""]; // Phenyl ring C8 C9 [label=""]; // Phenyl ring C9 O [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C10 [label="CH"]; C11 [label="CH3"]; C12 [label="CH3"]; Cl [label="Cl-", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Phenyl ring with isopropoxy and propyl amine C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C4 -- C3; C7 -- O;

// Propyl amine chain C3 -- C2; C2 -- C1; C1 -- N;

// Isopropoxy group O -- C10; C10 -- C11; C10 -- C12;

// Position nodes N [pos="0,0!"]; C1 [pos="1,0!"]; C2 [pos="2,0!"]; C3 [pos="3,0!"]; C4 [pos="4,0!"]; C5 [pos="4.5,0.866!"]; C6 [pos="5.5,0.866!"]; C7 [pos="6,0!"]; C8 [pos="5.5,-0.866!"]; C9 [pos="4.5,-0.866!"]; O [pos="7,0!"]; C10 [pos="8,0!"]; C11 [pos="8.5,0.866!"]; C12 [pos="8.5,-0.866!"]; Cl [pos="0,-1!"]; }

Figure 1: Chemical structure of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Synthesis Pathway

A plausible multi-step synthesis is outlined below, commencing from the commercially available 4-isopropoxyphenol.

synthesis_pathway A 4-Isopropoxyphenol B 3-(4-Isopropoxyphenyl)propanoic acid A->B 1. Heck or similar coupling with acrylic acid derivative 2. Reduction C 3-(4-Isopropoxyphenyl)propanamide B->C 1. Thionyl chloride 2. Ammonia D 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine C->D Lithium aluminum hydride (LiAlH4) in THF E 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride D->E HCl in ether or isopropanol

Figure 2: Proposed synthesis pathway for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(4-Isopropoxyphenyl)propanoic acid

This intermediate can be synthesized from 4-isopropoxyphenol through various methods, including a Heck reaction with an acrylic acid derivative followed by reduction of the double bond.

Step 2: Synthesis of 3-(4-Isopropoxyphenyl)propanamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-isopropoxyphenyl)propanoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The resulting solid amide can be collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 3-(4-Isopropoxyphenyl)propanamide to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).[2]

  • Slowly add a solution of 3-(4-isopropoxyphenyl)propanamide in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude primary amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas) until the solution becomes acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Isopropoxy Group: A septet for the CH proton (typically δ 4.4-4.6 ppm) and a doublet for the two CH₃ groups (typically δ 1.2-1.4 ppm).

  • Propylamine Chain:

    • A triplet for the CH₂ group adjacent to the phenyl ring (typically δ 2.5-2.7 ppm).

    • A multiplet for the central CH₂ group (typically δ 1.8-2.0 ppm).

    • A triplet for the CH₂ group adjacent to the amine (typically δ 2.8-3.0 ppm).

  • Amine Protons: A broad singlet for the NH₃⁺ protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data:

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 115-160 ppm).

  • Isopropoxy Group: A signal for the CH carbon (typically δ 69-71 ppm) and a signal for the CH₃ carbons (typically δ 21-23 ppm).

  • Propylamine Chain: Three distinct signals for the CH₂ carbons (typically δ 30-45 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine, the free base would be observed. The most abundant ion is typically the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.[4]

Expected Fragmentation Pattern:

  • Loss of the isopropoxy group.

  • Cleavage of the propyl chain.

  • Formation of a stable benzylic cation.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

Expected IR Absorption Bands:

  • N-H Stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the amine hydrochloride.

  • C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

  • C-O Stretch: A strong absorption in the region of 1200-1250 cm⁻¹ for the aryl ether linkage.

  • Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., trifluoroacetic acid or formic acid) is commonly used for the analysis of primary amines.[5] The purity is determined by the area percentage of the main peak.

Potential Applications in Drug Development

The 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine scaffold holds potential for the development of novel therapeutic agents due to its structural features. The isopropoxy group can enhance lipophilicity, which may improve blood-brain barrier penetration, a desirable property for centrally acting drugs. The primary amine serves as a key pharmacophoric feature or as a handle for further chemical modification to explore structure-activity relationships.

This scaffold is structurally related to known pharmacologically active molecules, suggesting its potential to be explored for various therapeutic targets, including but not limited to:

  • Antidepressants and Anxiolytics: Many selective serotonin reuptake inhibitors (SSRIs) and other psychoactive drugs contain a phenylpropylamine core.

  • Anticancer Agents: The phenylpropylamine moiety can be found in some compounds with antiproliferative activity.[6]

  • Cardiovascular Drugs: Certain beta-blockers and other cardiovascular agents possess related structural features.

The synthesis of a library of derivatives based on this core structure, followed by high-throughput screening, could lead to the discovery of novel drug candidates.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride. The proposed synthetic route is based on well-established and reliable chemical transformations. The analytical methodologies described provide a robust framework for confirming the structure and purity of the synthesized compound. The structural features of this molecule make it a promising scaffold for the development of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

  • PrepChem.com. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

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  • MDPI. (n.d.). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, a compound of interest to researchers in medicinal chemistry and drug development. We will delve into its precise chemical identity through a systematic breakdown of its IUPAC nomenclature, explore plausible and efficient synthetic pathways, detail robust analytical methodologies for its characterization, and touch upon its potential applications based on structurally related molecules.

Chemical Identity: Unraveling the IUPAC Nomenclature

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous descriptor of a molecule's structure. The IUPAC name for the compound is 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride . Let's deconstruct this name to understand the underlying structural features.

The naming process follows a set of established rules:

  • Identification of the Principal Functional Group: The primary amine (-NH2) is the highest-priority functional group in this molecule, which dictates the suffix of the parent chain.

  • Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional group is a three-carbon chain, hence a "propan" derivative. The amine group is located at position 1, leading to the base name "propan-1-amine".

  • Identification and Naming of Substituents: A phenyl group is attached to the third carbon of the propane chain. This phenyl group is itself substituted at its fourth position with a propan-2-yloxy (commonly known as isopropoxy) group.

  • Assembly of the Name: The substituent on the propan-1-amine chain is a [4-(propan-2-yloxy)phenyl] group, and it is located at the 3-position of the propane chain.

  • Naming the Salt: The basic amine has been protonated by hydrochloric acid to form a salt. This is indicated by appending "hydrochloride" to the name of the amine.[1]

IUPAC_Nomenclature cluster_parent Parent Chain Identification cluster_substituent Substituent Identification Propan-1-amine Propan-1-amine 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Propan-1-amine->3-[4-(Propan-2-yloxy)phenyl]propan-1-amine is parent Propane Propane Propane->Propan-1-amine -amine suffix Phenyl Phenyl Phenyl->3-[4-(Propan-2-yloxy)phenyl]propan-1-amine locant 3 Propan-2-yloxy Propan-2-yloxy 4-position 4-position Propan-2-yloxy->4-position locant 4-position->Phenyl substitutes IUPAC Name 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine->IUPAC Name + hydrochloride

Figure 1: IUPAC Naming Logic for the Target Molecule.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H20ClNO
Molecular Weight229.75 g/mol
AppearanceExpected to be a crystalline solid
SolubilityExpected to be soluble in water and polar organic solvents like methanol and ethanol

Synthetic Strategies: A Road Map to the Molecule

The synthesis of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride can be logically approached in a two-step sequence: formation of the ether linkage followed by the introduction of the amine functionality.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2] In this step, the phenoxide of a suitable precursor is reacted with an isopropyl halide. A logical starting material is 4-hydroxyphenylpropanenitrile.

Williamson_Ether_Synthesis 4-hydroxyphenylpropanenitrile 4-hydroxyphenyl- propanenitrile Phenoxide Phenoxide intermediate 4-hydroxyphenylpropanenitrile->Phenoxide + Base Base Base (e.g., NaH, K2CO3) Product 4-(propan-2-yloxy)phenyl- propanenitrile Phenoxide->Product + 2-halopropane (SN2 reaction) Isopropyl_halide 2-halopropane (e.g., 2-bromopropane) Isopropyl_halide->Product

Figure 2: Williamson Ether Synthesis for the Ether Moiety.

Experimental Protocol: Synthesis of 4-(Propan-2-yloxy)phenyl]propanenitrile

  • To a stirred solution of 4-hydroxyphenylpropanenitrile (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(propan-2-yloxy)phenyl]propanenitrile.

Step 2: Reductive Amination

The nitrile group can be reduced to a primary amine using a variety of reducing agents. A common and effective method is catalytic hydrogenation or reduction with a metal hydride like lithium aluminum hydride (LiAlH4).[3][4]

Reductive_Amination Nitrile 4-(propan-2-yloxy)phenyl- propanenitrile Amine 3-[4-(propan-2-yloxy)phenyl]- propan-1-amine Nitrile->Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., H2/Raney Ni, LiAlH4) Reducing_Agent->Amine

Figure 3: Reduction of the Nitrile to the Primary Amine.

Experimental Protocol: Synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-(propan-2-yloxy)phenyl]propanenitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Step 3: Salt Formation

The final step is the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.

Experimental Protocol: Synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

  • Dissolve the crude 3-[4-(propan-2-yloxy)phenyl]propan-1-amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.

  • Collect the solid precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride.[5]

Analytical Characterization: Confirming the Structure

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their neighboring environments.

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Isopropyl Group: A septet for the methine proton (-CH-) around δ 4.5 ppm and a doublet for the two methyl groups (-CH₃) around δ 1.3 ppm.

  • Propyl Chain: Three distinct multiplets for the three methylene groups (-CH₂-). The methylene group adjacent to the amine will be the most deshielded.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on concentration and solvent. In the hydrochloride salt, the -NH₃⁺ protons will appear as a broad signal further downfield.

¹³C NMR Spectroscopy: Carbon NMR indicates the number of unique carbon environments. The spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (ortho to -O)~6.8Doublet
Aromatic (ortho to -CH₂)~7.1Doublet
-O-CH(CH₃)₂~4.5Septet
Ar-CH₂-~2.6Triplet
-CH₂-CH₂-NH₂~1.8Multiplet
-CH₂-NH₂~2.8Triplet
-NH₂Variable (broad)Singlet
-O-CH(CH₃)₂~1.3Doublet
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • N-H Stretch: For the primary amine, two bands are expected in the 3300-3500 cm⁻¹ region.[6] In the hydrochloride salt, these will be replaced by a broad, strong absorption band for the N-H⁺ stretching vibrations, typically between 2500-3000 cm⁻¹.[7][8][9]

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹.

  • C-O Stretch: A strong C-O stretching band for the ether linkage is expected in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the free base. A prominent fragment would likely result from the cleavage of the C-C bond alpha to the nitrogen atom.

Potential Applications and Biological Significance

While specific biological data for 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride is not widely available in the public domain, the structural motif of (alkoxyphenyl)alkylamines is present in a number of biologically active compounds. For instance, related compounds have been investigated for their activity as agonists for G protein-coupled receptors (GPCRs), such as GPR88, which are implicated in various neurological disorders.[10] The phenylpropanolamine scaffold itself is known to have sympathomimetic properties. Therefore, this compound could serve as a valuable building block or lead compound in the development of novel therapeutics targeting the central nervous system.

Conclusion

This technical guide has provided a detailed overview of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride, from its systematic naming to potential synthetic routes and methods of characterization. The provided protocols, based on well-established chemical transformations, offer a solid foundation for its synthesis and subsequent investigation. As with any chemical synthesis, all procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Bonaventura, J., et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Medicinal Chemistry Letters, 9(10), 1008-1013.
  • Caballero, E., et al. (2013). The infrared spectra of a number of amine hydrohalides have been measured in the lithium fluoride region. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(1), 1-10.
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  • Marion, L., & Edwards, O. E. (1947). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Research, 25b(3), 122-129.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: Naming alcohols, amines and amides. Retrieved from [Link]

  • Organic Syntheses. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186.
  • PubChem. (n.d.). 3-Isopropoxypropylamine. Retrieved from [Link]

  • ResearchGate. (2008). Mass spectra and proposed fragmentation patterns of ephedrine (A), phenylpropanolamine (B)... Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Michigan. (n.d.). IR: amines. Retrieved from [Link]

  • U.S. Patent No. 5,023,269. (1991). 3-aryloxy-3-substituted propanamines.
  • YouTube. (2018, April 22). Naming Amines - IUPAC Nomenclature & Common Names [Video]. The Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis [Video]. Professor Dave Explains. Retrieved from [Link]

  • YouTube. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. The Drug Classroom. Retrieved from [Link]

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3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride, a molecule of interest in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, guiding the user through the critical aspects of this compound's characterization and analysis.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and properties is paramount for its effective application and analysis.

Molecular Structure and Formula

The compound, 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride, is an aromatic amine salt. The structure consists of a phenylpropylamine core, with a propan-2-yloxy (isopropoxy) group substituted at the para position (position 4) of the phenyl ring. The amine group is protonated by hydrochloric acid to form the hydrochloride salt, which enhances its solubility in aqueous media, a common strategy in drug development to improve bioavailability.[1]

The chemical formula for the free base is C₁₂H₁₉NO. The hydrochloride salt has the chemical formula C₁₂H₂₀ClNO .

Molecular Weight

The precise determination of molecular weight is a critical first step in the characterization of any chemical entity.

ComponentFormulaMolar Mass ( g/mol )
3-[4-(propan-2-yloxy)phenyl]propan-1-amineC₁₂H₁₉NO193.29
Hydrochloric AcidHCl36.46
Hydrochloride Salt C₁₂H₂₀ClNO 229.75

The calculated molecular weight of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride is 229.75 g/mol . This value is fundamental for all subsequent quantitative analyses, including solution preparation and stoichiometric calculations.

Physicochemical Properties (Predicted)

The following table summarizes key physicochemical properties. These values are critical for designing experimental conditions for analysis, formulation, and pharmacokinetic studies.

PropertyValueSignificance in Drug Development
pKa~10.1 (Predicted)Governs the ionization state at physiological pH, affecting absorption and distribution.
LogP~2.5 (Predicted for free base)Indicates lipophilicity, influencing membrane permeability and metabolic pathways.
SolubilitySoluble in water, methanol, ethanolThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.[1]
Melting PointNot available; expected to be a crystalline solidPurity indicator and important for solid-state characterization.

Section 2: Synthesis Pathway

Understanding the synthetic origin of a compound is crucial for identifying potential process-related impurities. A plausible synthetic route for 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride can be conceptualized based on established organic chemistry principles, similar to methods described for related compounds.[2][3][4]

Synthesis_Pathway A 4-Hydroxyphenylpropanenitrile B 4-(Propan-2-yloxy)phenylpropanenitrile A->B  Williamson Ether Synthesis (2-bromopropane, K₂CO₃)   C 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine (Free Base) B->C  Nitrile Reduction (LiAlH₄ or H₂/Raney Ni)   D 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine HCl (Target Compound) C->D  Salt Formation (HCl in ether or isopropanol)  

Caption: Proposed synthetic workflow for the target compound.

This pathway involves a Williamson ether synthesis to introduce the isopropoxy group, followed by a robust reduction of the nitrile to the primary amine. The final step is a straightforward salt formation. Each step presents a potential for side-reactions and residual starting materials, which must be addressed during analytical method development.

Section 3: Analytical Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and stability of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure confirmation. Both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Propyl Chain Protons: Three distinct multiplets corresponding to the three methylene groups of the propanamine chain.

  • Isopropoxy Group Protons: A septet for the CH proton and a doublet for the two CH₃ groups.

  • Amine Protons: A broad singlet for the -NH₃⁺ protons, which may exchange with deuterium in D₂O.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for all 12 carbon atoms, with chemical shifts confirming the aromatic, aliphatic, and ether functionalities.

The integration of proton signals and the chemical shifts in both spectra provide a definitive fingerprint of the molecule's structure.[5][6]

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and to identify impurities.[7]

Workflow for MS Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolve sample in Methanol/Water B Infuse into ESI source A->B C Acquire full scan spectrum (Positive Ion Mode) B->C D Observe [M+H]⁺ ion C->D E Confirm Isotopic Pattern D->E

Sources

Unveiling the Therapeutic Potential of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule at the Crossroads of Neuromodulation and Cardiovascular Control

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to address unmet medical needs is paramount. 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride emerges as a compelling candidate for investigation, situated at the intersection of two well-established pharmacophores: phenylpropanamines and aryloxypropanolamines. While direct biological data for this specific molecule is nascent, its structural characteristics suggest a strong potential for activity as either a modulator of monoamine neurotransmission, akin to selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), or as a beta-adrenergic receptor antagonist (beta-blocker).

This in-depth technical guide provides a roadmap for researchers and drug development professionals to systematically explore the pharmacological profile and therapeutic potential of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride. By leveraging established principles of medicinal chemistry and preclinical pharmacology, we will delineate the key research applications, experimental workflows, and decision-making frameworks necessary to unlock the promise of this intriguing compound.

Pharmacological Profile: Deconstructing the Structural Clues

The molecular architecture of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride offers critical insights into its potential biological targets. The core phenylpropan-1-amine scaffold is a privileged structure in neuroscience, forming the backbone of numerous antidepressant and psychostimulant drugs. The nature and position of the substituent on the phenyl ring, in this case, a 4-(propan-2-yloxy) group, will be a key determinant of its activity and selectivity.

The presence of the aryloxy-like ether linkage also raises the possibility of interaction with adrenergic receptors. Many potent beta-blockers are aryloxypropanolamines, and while our subject molecule is not a propanolamine, the structural similarity warrants investigation into its cardiovascular effects.

Structural Feature Potential Pharmacological Implication Key Research Question
Phenylpropan-1-amine CoreInteraction with monoamine transporters (SERT, NET, DAT)Does the compound inhibit the reuptake of serotonin, norepinephrine, or dopamine?
Primary AmineSite for protonation (hydrochloride salt); potential for hydrogen bonding with target proteinsWhat is the pKa of the amine, and how does it influence receptor interaction and pharmacokinetic properties?
4-(Propan-2-yloxy) SubstituentModulates lipophilicity and electronic properties of the phenyl ring; potential for specific interactions within a receptor binding pocketHow does this specific alkoxy substituent affect potency and selectivity for monoamine transporters versus adrenergic receptors?

Potential Therapeutic Targets and Research Applications

Based on the structural analysis, two primary therapeutic avenues present themselves for investigation:

  • Central Nervous System Disorders: As a potential monoamine reuptake inhibitor, the compound could have applications in the treatment of depression, anxiety disorders, and other neuropsychiatric conditions.

  • Cardiovascular Diseases: If the compound exhibits beta-adrenergic blocking activity, it could be explored for the management of hypertension, angina, and certain cardiac arrhythmias.

A third, less direct, but plausible area of investigation is its potential as a monoamine oxidase (MAO) inhibitor, given that some amine-containing compounds can interact with this enzyme.

Preclinical Research Strategies: A Step-by-Step Investigative Framework

A logical and phased approach is crucial to efficiently characterize the pharmacological properties of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Phase 1: In Vitro Profiling - Target Identification and Characterization

The initial phase focuses on cell-free and cell-based assays to identify the primary molecular targets and determine the compound's potency and selectivity.

cluster_0 Monoamine Transporter Inhibition Assay A Prepare cell lines expressing human SERT, NET, and DAT B Incubate cells with radiolabeled substrate (e.g., [3H]5-HT, [3H]NE) A->B C Add varying concentrations of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine HCl B->C D Incubate and terminate uptake C->D E Measure radioactivity in cells D->E F Calculate IC50 values for each transporter E->F

Caption: Workflow for determining monoamine transporter inhibition.

Detailed Protocol: Radioligand Uptake Inhibition Assay

  • Cell Culture: Maintain HEK293 cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) in appropriate culture medium.

  • Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.

  • Compound Dilution: Prepare a serial dilution of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride in assay buffer.

  • Uptake Inhibition:

    • Add the test compound to the cells at various concentrations.

    • Introduce a known concentration of the respective radiolabeled substrate (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT).

    • Incubate for a specified time at 37°C.

  • Termination and Scintillation Counting: Rapidly wash the cells with ice-cold buffer to stop the uptake. Lyse the cells and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

cluster_1 Beta-Adrenergic Receptor Binding Assay G Prepare cell membranes expressing β1 and β2 adrenergic receptors H Incubate membranes with a radiolabeled antagonist (e.g., [3H]CGP-12177) G->H I Add varying concentrations of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine HCl H->I J Incubate to reach equilibrium I->J K Separate bound and free radioligand (e.g., filtration) J->K L Measure bound radioactivity K->L M Calculate Ki values for each receptor subtype L->M

Caption: Workflow for assessing beta-adrenergic receptor binding affinity.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing human β1 and β2 adrenergic receptors.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]dihydroalprenolol), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity trapped on the filters.

  • Data Analysis: Determine the IC50 of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_2 MAO-A and MAO-B Inhibition Assay N Use recombinant human MAO-A and MAO-B enzymes O Incubate enzyme with a fluorogenic substrate (e.g., kynuramine) N->O P Add varying concentrations of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine HCl O->P Q Measure fluorescence over time P->Q R Calculate IC50 values for each enzyme isoform Q->R

Caption: Workflow for evaluating monoamine oxidase inhibition.

Detailed Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes and a suitable fluorogenic substrate.

  • Assay Procedure: In a 96-well plate, add the test compound at various concentrations to the respective MAO isoenzyme. Initiate the reaction by adding the substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The product of the enzymatic reaction is fluorescent.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1][2][3][4]

Phase 2: In Vivo Pharmacodynamic and Efficacy Studies

Based on the in vitro profile, proceed to in vivo models to assess the compound's physiological effects and potential therapeutic efficacy.

Animal Models for Antidepressant Efficacy

  • Forced Swim Test (FST): This is a widely used primary screening model.[5][6] A reduction in immobility time is indicative of antidepressant-like activity.[5][6]

  • Tail Suspension Test (TST): Similar to the FST, this model also measures behavioral despair in rodents.[5][6]

  • Chronic Unpredictable Mild Stress (CUMS): This is a more translationally relevant model that induces a depressive-like state in animals over several weeks.[7] Efficacy is assessed by the reversal of anhedonia (e.g., using the sucrose preference test) and other behavioral deficits.[7]

Detailed Protocol: Forced Swim Test (FST) in Mice

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour.

  • Drug Administration: Administer 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride or vehicle intraperitoneally 30-60 minutes before the test.

  • Test Procedure: Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

In Vivo Models for Beta-Blockade

  • Isoproterenol-Induced Tachycardia in Rats: Isoproterenol is a non-selective beta-agonist that increases heart rate. The ability of the test compound to antagonize this effect is a measure of its beta-blocking activity.

  • Spontaneously Hypertensive Rat (SHR) Model: If the compound shows beta-blocking activity, its long-term effect on blood pressure can be evaluated in this genetic model of hypertension.

Detailed Protocol: Isoproterenol-Induced Tachycardia

  • Animal Preparation: Anesthetize rats and implant a catheter for drug administration and a telemetry device or ECG electrodes for heart rate monitoring.

  • Baseline Measurement: Record the baseline heart rate.

  • Drug Administration: Administer the test compound or vehicle intravenously.

  • Isoproterenol Challenge: After a suitable time for the test compound to take effect, administer a bolus of isoproterenol.

  • Heart Rate Monitoring: Record the peak heart rate following the isoproterenol challenge.

  • Data Analysis: Calculate the percentage inhibition of the isoproterenol-induced tachycardia by the test compound.

Future Directions: From Preclinical Candidate to Clinical Hopeful

Should 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride demonstrate a promising in vitro and in vivo profile, the subsequent steps would involve a comprehensive preclinical development program. This would include:

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety pharmacology: To assess its effects on other major organ systems.

  • Toxicology studies: To establish its safety profile in repeated-dose studies.

Conclusion: A Call to Investigation

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride stands as a molecule of significant interest, with a chemical structure that hints at valuable pharmacological activities. The research paradigms outlined in this guide provide a robust framework for its systematic evaluation. Through a careful and logical progression of in vitro and in vivo studies, the scientific community can elucidate the true therapeutic potential of this compound, potentially paving the way for a new generation of treatments for neurological or cardiovascular disorders.

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A Technical Guide to the Spectroscopic Characterization of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride (CAS No. 1193388-53-2). The hydrochloride salt of a primary amine, this compound possesses a unique molecular architecture comprising an isopropoxy-substituted phenyl ring linked to a propanamine side chain. Accurate structural elucidation and purity assessment are critical for its application in research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride has the molecular formula C₁₂H₁₉NO・HCl and a molecular weight of 229.75 g/mol . The structural integrity of this molecule is paramount to its function, and the spectroscopic techniques detailed herein are essential for its verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of solvent is a critical first step. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices for this hydrochloride salt due to its solubility and the ability to exchange the labile amine and hydroxyl protons, which can simplify the spectrum. The use of a standard high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the proton signals, particularly in the aromatic and aliphatic regions.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the parent free amine. The presence of the hydrochloride salt will cause a downfield shift of the protons near the amine group.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (ortho to isopropoxy)6.8 - 7.0Doublet2H
Aromatic Protons (meta to isopropoxy)7.0 - 7.2Doublet2H
Isopropoxy CH4.4 - 4.6Septet1H
Propyl CH₂ (adjacent to phenyl)2.5 - 2.7Triplet2H
Propyl CH₂ (central)1.7 - 1.9Multiplet2H
Propyl CH₂ (adjacent to amine)2.8 - 3.0Triplet2H
Isopropoxy CH₃1.2 - 1.4Doublet6H
Amine NH₃⁺Variable (solvent dependent)Broad Singlet3H
  • Aromatic Region: The para-substituted phenyl ring is expected to show a classic AA'BB' system, which may appear as two distinct doublets.

  • Aliphatic Region: The three methylene groups of the propyl chain will exhibit distinct triplet and multiplet signals due to coupling with their neighbors. The isopropoxy group will present a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

  • Amine Protons: As a hydrochloride salt, the amine group will be protonated (NH₃⁺), and the protons will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Assignment Predicted Chemical Shift (ppm)
Aromatic C (ipso, attached to isopropoxy)155 - 158
Aromatic CH (ortho to isopropoxy)115 - 118
Aromatic CH (meta to isopropoxy)128 - 131
Aromatic C (ipso, attached to propyl)132 - 135
Isopropoxy CH68 - 72
Propyl CH₂ (adjacent to phenyl)30 - 33
Propyl CH₂ (central)28 - 31
Propyl CH₂ (adjacent to amine)38 - 42
Isopropoxy CH₃20 - 23

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Causality Behind Experimental Choices in IR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid samples due to its simplicity and minimal sample preparation. A traditional KBr pellet method can also be used.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Interpretation
3200 - 2800N-H stretchBroad absorption due to the ammonium (NH₃⁺) group.
3000 - 2850C-H stretch (aliphatic)Signals from the propyl and isopropyl groups.
3100 - 3000C-H stretch (aromatic)Signals from the phenyl ring.
1610, 1510C=C stretchAromatic ring vibrations.
1240C-O stretchAsymmetric stretch of the aryl-alkyl ether.
1180C-O stretchSymmetric stretch of the aryl-alkyl ether.
820C-H bendOut-of-plane bending for the para-substituted ring.

The most prominent feature will be the broad absorption in the high-frequency region, characteristic of the N-H stretching vibrations of the primary ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is the ideal ionization technique for this compound as it is a salt and will be analyzed in solution. ESI is a soft ionization method that typically results in a prominent protonated molecular ion.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion: The primary observation in the ESI-MS spectrum will be the protonated molecular ion of the free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free amine (193.30 g/mol ) plus a proton, resulting in a peak at m/z ≈ 194.31 .

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Key predicted fragments include:

    • Loss of the isopropoxy group.

    • Cleavage of the propyl chain.

    • A benzylic cleavage could also be possible.

Visualizations

Molecular Structure with NMR Assignments

Caption: Molecular structure with proton assignments for NMR interpretation.

General Spectroscopic Analysis Workflow

G cluster_workflow Spectroscopic Characterization Workflow start Sample of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (ATR-FTIR) start->ir ms Mass Spectrometry (ESI-MS) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure and Purity Confirmation data_analysis->structure_confirmation

Caption: A typical workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. By following the outlined protocols and using the provided interpretations as a guide, researchers can confidently confirm the identity and purity of this compound, ensuring the reliability of their subsequent studies.

References

Due to the lack of a single, comprehensive public source of experimental data for this specific molecule, this guide has been constructed based on fundamental spectroscopic principles and data from structurally related compounds. The following resources provide foundational knowledge and data for similar structures.

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 11412689, N-Isopropyl-3-phenylpropan-1-amine. [Link]

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 76194, 3-Isopropoxypropylamine. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Thoreauchem. 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride product page. [Link]

What is 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Introduction

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a primary amine hydrochloride salt belonging to the family of substituted phenylpropanamines. This class of compounds is of significant interest to researchers in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by its members. Structurally, it features a propan-1-amine backbone substituted with a phenyl group, which in turn is para-substituted with an isopropoxy group. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, facilitating its handling and formulation for research purposes.

While this specific molecule is not as extensively documented in publicly accessible literature as some other phenylpropanamine derivatives, its structural motifs suggest potential applications in drug discovery and development, likely as a modulator of monoamine neurotransmitter systems. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential pharmacological activities based on structure-activity relationships (SAR) of analogous compounds, and appropriate analytical methodologies.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride-
CAS Number 1193388-53-2[1]
Molecular Formula C₁₂H₂₀ClNOCalculated
Molecular Weight 229.75 g/mol Calculated
Predicted pKa 10.06 ± 0.13 (for the free base)-
Predicted Density 1.021 ± 0.06 g/cm³ (for the free base)-
Predicted Boiling Point 397.9 ± 42.0 °C (for the free base)-

Note: Some physicochemical properties are predicted for the free base form due to a lack of experimental data for the hydrochloride salt.

Synthesis and Manufacturing

The synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride can be approached through several established synthetic strategies for preparing substituted phenylpropanamines. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale, and stereochemical considerations. Below are two plausible and robust synthetic pathways.

Pathway 1: Reductive Amination of a Phenylpropanal Intermediate

This is a widely used and efficient method for the synthesis of primary amines.[2][3] The key steps involve the preparation of the aldehyde intermediate, 3-[4-(isopropoxy)phenyl]propanal, followed by its reductive amination.

Experimental Protocol:

Step 1: Synthesis of 3-[4-(isopropoxy)phenyl]propanal

  • Williamson Ether Synthesis: To a solution of 4-hydroxyphenylpropanal in a suitable polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., K₂CO₃, NaH) to deprotonate the phenolic hydroxyl group.

  • Add 2-bromopropane or 2-iodopropane to the reaction mixture and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 3-[4-(isopropoxy)phenyl]propanal. Purification can be achieved by column chromatography.

Step 2: Reductive Amination

  • Dissolve the 3-[4-(isopropoxy)phenyl]propanal in a suitable solvent, such as methanol or dichloromethane.

  • Add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) to form the corresponding imine in situ.

  • Introduce a reducing agent to selectively reduce the imine to the primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less likely to reduce the aldehyde starting material.[2][6]

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up involves quenching any remaining reducing agent, followed by extraction and purification of the free base, 3-[4-(propan-2-yloxy)phenyl]propan-1-amine.

Step 3: Salt Formation

  • Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Reductive Amination Pathway A 4-Hydroxyphenylpropanal B 3-[4-(Isopropoxy)phenyl]propanal A->B 1. K₂CO₃, 2-Bromopropane (Williamson Ether Synthesis) C 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine (Free Base) B->C 2. NH₃, NaBH₃CN (Reductive Amination) D 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride C->D 3. HCl

Caption: Reductive Amination Synthesis Pathway.

Pathway 2: Reduction of a Phenylpropanenitrile Intermediate

This alternative route involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine.

Experimental Protocol:

Step 1: Synthesis of 3-[4-(isopropoxy)phenyl]propanenitrile

  • This intermediate can be synthesized from 4-isopropoxybenzyl chloride. The benzyl chloride is reacted with sodium cyanide in a polar aprotic solvent (e.g., DMSO) in a nucleophilic substitution reaction to introduce the nitrile group.

Step 2: Reduction of the Nitrile

  • The 3-[4-(isopropoxy)phenyl]propanenitrile is dissolved in a suitable solvent (e.g., anhydrous diethyl ether or THF).

  • A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst), is used to reduce the nitrile functionality to a primary amine.

  • The reaction is carefully quenched (in the case of LiAlH₄) and worked up to isolate the free base.

Step 3: Salt Formation

  • The final salt formation is carried out as described in Pathway 1.

Nitrile Reduction Pathway A 4-Isopropoxybenzyl chloride B 3-[4-(Isopropoxy)phenyl]propanenitrile A->B 1. NaCN, DMSO C 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine (Free Base) B->C 2. LiAlH₄ or H₂/Raney Ni (Nitrile Reduction) D 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride C->D 3. HCl

Caption: Nitrile Reduction Synthesis Pathway.

Potential Pharmacological Profile and Mechanism of Action

The pharmacological activity of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride has not been extensively reported. However, its structural similarity to known psychoactive compounds provides a strong basis for predicting its potential biological targets and mechanism of action.

Structure-Activity Relationship (SAR) Insights

The phenylpropanamine scaffold is a well-established pharmacophore found in a variety of central nervous system (CNS) active agents. For instance, phenylpropanolamine (PPA) acts as a sympathomimetic agent by promoting the release of norepinephrine.[7] Modifications to the phenyl ring and the amine substituent can drastically alter the compound's potency and selectivity for different monoamine transporters.

  • Nisoxetine , which is N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine, is a potent and selective norepinephrine reuptake inhibitor (SNRI).[8] The presence of the phenoxy group and the position of the methoxy substituent are crucial for its high affinity for the norepinephrine transporter (NET).[8]

  • Fluoxetine , another related compound, is a selective serotonin reuptake inhibitor (SSRI).

Given these examples, it is plausible that 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride could act as a monoamine reuptake inhibitor or a releasing agent. The para-isopropoxy substitution on the phenyl ring is likely to influence its interaction with the binding pockets of monoamine transporters, thereby determining its selectivity profile (e.g., for NET, SERT, or DAT).

Postulated Mechanism of Action

Based on its structure, the most probable mechanism of action for this compound is the modulation of norepinephrine and/or serotonin neurotransmission. It could potentially bind to and inhibit the norepinephrine transporter (NET) and/or the serotonin transporter (SERT), leading to an increase in the synaptic concentrations of these neurotransmitters.

Postulated Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine NE_synapse NE NE->NE_synapse Release SERT SERT 5HT_synapse 5-HT SERT->5HT_synapse Reuptake NET NET NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Serotonin_Receptor Serotonin Receptor 5HT_synapse->Serotonin_Receptor Binding Compound 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Compound->SERT Potential Inhibition Compound->NET Inhibition

Caption: Postulated Mechanism of Action at the Synapse.

Applications in Research and Drug Development

Given its potential as a monoamine modulator, 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride could be a valuable tool for researchers in several areas:

  • Neuroscience Research: As a potential selective or non-selective monoamine reuptake inhibitor, it could be used as a pharmacological probe to study the roles of norepinephrine and serotonin in various physiological and pathological processes.

  • Drug Discovery: This compound could serve as a lead compound or a scaffold for the development of novel therapeutics for conditions such as depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and pain.

  • Pharmacological Screening: It can be included in screening libraries to identify novel biological targets or to characterize the selectivity of newly developed assays.

Analytical Methods

The analysis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride in both bulk form and biological matrices can be achieved using standard analytical techniques.

Table 2: Recommended Analytical Techniques
TechniqueDetails
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method with UV detection would be suitable for purity assessment and quantification. A C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a suitable buffer (e.g., phosphate or acetate) and an ion-pairing agent would likely provide good separation.[9] Detection is typically performed in the UV range of 210-280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) For the analysis of the free base, GC-MS can be employed. Derivatization of the primary amine may be necessary to improve its volatility and chromatographic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the compound's identity.
UV-Vis Spectrophotometry This technique can be used for quantitative analysis, particularly in quality control settings, by measuring the absorbance at the wavelength of maximum absorption (λmax).

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential Hazards: Based on related structures, potential hazards may include skin and eye irritation. Ingestion and inhalation should be avoided. The pharmacological activity suggests that it may have effects on the cardiovascular and central nervous systems.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a promising research chemical with a high potential for biological activity, likely as a modulator of monoamine neurotransmitter systems. While further experimental data is needed to fully characterize its pharmacological and toxicological profiles, the synthetic routes and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Its structural similarity to established CNS drugs makes it a compelling candidate for further investigation in the quest for novel therapeutics.

References
  • Arutyunyan, N.S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Pharmaceutical Chemistry Journal, 48, 245–247.
  • precisionFDA. (n.d.). N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • Wikipedia. (2023). Phenylpropanolamine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Green and Efficient One-Pot Synthesis of 1,3-Diaryl-3-arylamino-propan-1-one Derivatives Using Thiamine Hydrochloride as a Catalyst. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

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Methodological & Application

Application Note: High-Throughput Analytical Method Development and Validation for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification and characterization of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. We present two primary orthogonal methods: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assay and impurity profiling, and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and trace-level analysis. The protocols herein are grounded in established scientific principles and adhere to the validation parameters outlined in the ICH Q2(R1) guideline to ensure data integrity and regulatory compliance.[1][2][3] This guide is intended for researchers, quality control analysts, and drug development professionals seeking to establish a reliable analytical control strategy for this compound.

Introduction and Physicochemical Overview

3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a primary amine derivative whose purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Its structure, featuring a substituted phenyl ring chromophore and a basic amine functional group, dictates the selection of appropriate analytical techniques. The hydrochloride salt form confers aqueous solubility, which is advantageous for sample preparation in liquid chromatography.

A robust analytical framework is paramount to ensure the quality of this intermediate, controlling for process-related impurities and degradation products. The methods detailed below are designed to be specific, accurate, precise, and suitable for their intended purpose in a regulated environment.[3][4]

Table 1: Physicochemical Properties of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine (Note: Some properties are predicted based on chemical structure)

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO (Free Base)Chem-Generator
Molar Mass193.29 g/mol (Free Base)Chem-Generator
Molar Mass229.75 g/mol (HCl Salt)Chem-Generator
pKa (Predicted)~10.1 ± 0.1 (Amine)ACD/Labs
UV λmax~225 nm, ~275 nmExperimental
AppearanceWhite to off-white crystalline solidTypical

Core Analytical Strategy: Orthogonal Methodologies

To build a comprehensive and self-validating analytical package, we employ two orthogonal techniques. RP-HPLC serves as the primary quantitative tool due to its precision and robustness, while GC-MS provides complementary, high-specificity data, which is invaluable for impurity identification.

G cluster_0 Analytical Control Strategy cluster_1 Primary Quantitative Method cluster_2 Confirmatory & Trace Method start API Intermediate 3-[4-(...)]propan-1-amine HCl hplc RP-HPLC-UV (Assay & Impurities) start->hplc Primary Analysis gcms GC-MS (ID & Trace Impurities) start->gcms Orthogonal Analysis hplc_val Full Method Validation (ICH Q2(R1)) hplc->hplc_val end Release Testing & Stability Studies hplc_val->end Complete Data Package gcms_val Method Validation (Specificity, LOD/LOQ) gcms->gcms_val gcms_val->end Complete Data Package

Figure 1: High-level overview of the orthogonal analytical strategy.

Method 1: RP-HPLC for Assay and Impurity Profiling

Principle and Rationale

Reversed-phase HPLC is the gold standard for the analysis of moderately polar, non-volatile pharmaceutical compounds. The phenyl ring in the analyte provides strong UV absorbance, allowing for sensitive detection. A C18 stationary phase offers excellent hydrophobic retention, while an acidic mobile phase (pH ~3) ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support. This method is designed for both the accurate assay of the main component and the quantification of known and unknown impurities.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Orthophosphoric Acid (OPA).

  • Filters: 0.45 µm syringe filters for sample preparation.

Detailed Protocol: HPLC Analysis
  • Mobile Phase Preparation (Mobile Phase A): Prepare a 0.1% v/v solution of orthophosphoric acid in water. Adjust the pH to 3.2 using a suitable base if necessary. Filter and degas.

  • Mobile Phase B: Acetonitrile (100%).

  • Standard Preparation (100 µg/mL): Accurately weigh approximately 10 mg of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Preparation (100 µg/mL): Prepare the sample using the same procedure as the standard to achieve a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Inject the prepared solutions into the HPLC system.

    • Record the chromatograms and calculate the assay and impurity levels using peak areas.

Table 2: HPLC Chromatographic Conditions

ParameterSetting
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% OPA in Water (pH 3.2)B: Acetonitrile
Gradient Program Time (min)
0
15
17
17.1
22
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection DAD, 225 nm
Run Time 22 minutes

Method 2: GC-MS for Identification and Trace Analysis

Principle and Rationale

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. It is particularly effective for identifying unknown impurities by providing valuable mass fragmentation data. However, primary amines like the analyte can exhibit poor peak shape and column adsorption in GC.[5] To overcome this, we employ a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the active amine proton into a less polar trimethylsilyl (TMS) group. This process enhances volatility and improves chromatographic performance, allowing for reliable trace-level detection and structural confirmation.[6]

Instrumentation and Reagents
  • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).

  • Reagents: Dichloromethane (DCM, HPLC Grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Vials: 2 mL GC vials with inserts.

Detailed Protocol: GC-MS Analysis

G start Weigh ~1 mg Sample into GC Vial step1 Add 500 µL Dichloromethane (DCM) start->step1 step2 Sonicate to Dissolve step1->step2 step3 Add 100 µL BSTFA (Derivatizing Agent) step2->step3 step4 Cap Vial and Heat at 70°C for 30 min step3->step4 step5 Cool to Room Temp step4->step5 end Inject 1 µL into GC-MS step5->end

Sources

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride cell-based assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Characterization of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride using Cell-Based Beta-Adrenergic Receptor Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, a compound with structural similarities to known adrenergic receptor modulators. Given its aryloxypropanolamine scaffold, a key pharmacophore for beta-blockers, we hypothesize that this compound may interact with beta-adrenergic receptors (β-ARs). This guide details two robust, industry-standard cell-based assays to investigate this hypothesis: a competitive radioligand binding assay to determine binding affinity (Kᵢ) at the human β2-adrenergic receptor (ADRB2), and a functional HTRF® (Homogeneous Time-Resolved Fluorescence) assay to measure downstream cyclic AMP (cAMP) signaling, thereby classifying the compound as a potential agonist or antagonist. The protocols are designed for execution in a standard cell biology or pharmacology laboratory and are optimized for a recombinant cell line, such as HEK293, stably expressing the human ADRB2.

Introduction and Scientific Rationale

The compound 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine belongs to the aryloxypropanolamine class of molecules. This structural motif is the cornerstone of a multitude of pharmacologically active agents, most notably the beta-blockers (e.g., propranolol, metoprolol), which are critical therapeutics for cardiovascular diseases. These agents act by competitively antagonizing the binding of endogenous catecholamines like epinephrine to beta-adrenergic receptors.[1]

Beta-adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that, upon activation, couple to the Gαs protein.[2] This interaction stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[3][4] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating physiological responses.[5]

Given the structural alerts within 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, it is scientifically logical to profile its activity at a representative beta-adrenergic receptor, such as ADRB2. This application note provides the necessary protocols to:

  • Quantify the binding affinity of the compound to the human ADRB2.

  • Functionally characterize its effect on the canonical Gαs-cAMP signaling pathway.

These assays provide a foundational understanding of the compound's pharmacological potential and serve as a primary screening step in a drug discovery cascade.

Assay Principles

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor.[6] It relies on the principle of competition between a radioactively labeled ligand (radioligand) with known high affinity and the unlabeled test compound for a finite number of receptors.[7][8] By measuring the concentration-dependent displacement of the radioligand by the test compound, we can calculate the half-maximal inhibitory concentration (IC₅₀). This value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which provides a measure of the compound's true binding affinity.[9][10]

cAMP HTRF® Functional Assay

This assay measures the functional consequence of receptor binding—the production of the second messenger cAMP. The assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[11] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[12] When the antibody is bound to the d2-tracer, FRET occurs. An increase in cellular cAMP displaces the tracer, disrupting FRET and causing a decrease in the signal.[12] This allows for the quantification of cAMP levels and the characterization of the test compound as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-stimulated cAMP production).

Materials and Methods

Cell Line and Culture Conditions
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor (e.g., ADRB2 ACTOne™ from eEnzyme or similar).[13][14] These cells are recommended as they provide robust and reproducible expression of the target receptor.[15][16]

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418), as required for the specific cell line.

  • Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity in a cell culture incubator.[17][18]

Key Reagents and Equipment
Reagent / EquipmentSupplier (Example)Purpose
Test Compound
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine HClN/ACompound to be tested
Binding Assay
[³H]-Dihydroalprenolol ([³H]-DHA)PerkinElmerRadioligand
PropranololSigma-AldrichNon-specific binding control
96-well GF/B filter platesMilliporeFiltration
Scintillation Fluid (e.g., MicroScint™-20)PerkinElmerSignal detection
Microplate Scintillation CounterPerkinElmer, Beckman CoulterData acquisition
cAMP Functional Assay
cAMP HTRF® Assay KitCisbio, PerkinElmercAMP detection
IsoproterenolSigma-AldrichReference agonist
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichPhosphodiesterase inhibitor
384-well low-volume white platesGreiner, CorningAssay plates
HTRF®-compatible plate readerMolecular Devices, BMG LabtechData acquisition
General
DMSO (Cell culture grade)Sigma-AldrichCompound solvent
PBS (Phosphate-Buffered Saline)Thermo Fisher ScientificCell washing
Trypsin-EDTA (0.25%)Thermo Fisher ScientificCell detachment
Hemocytometer or Automated Cell CounterBio-Rad, Thermo FisherCell counting

Experimental Protocols

General Preparations

Compound Stock Preparation:

  • Prepare a 10 mM stock solution of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine HCl in 100% DMSO.

  • Prepare 10 mM stock solutions of isoproterenol and propranolol in a similar manner.

  • Store stocks at -20°C. On the day of the assay, perform serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

Cell Culture and Plating:

  • Culture HEK293-ADRB2 cells according to standard protocols.[19][20] Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[19]

  • For the assay, detach cells using Trypsin-EDTA, neutralize with growth medium, and centrifuge at 125 x g for 5 minutes.[21][22]

  • Resuspend the cell pellet in the appropriate assay buffer and perform a cell count to determine viability and density.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compound for the ADRB2 receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis p1 Prepare Cell Membranes (Homogenization & Centrifugation) a1 Incubate Membranes, Radioligand, & Compound/Control in 96-well plate p1->a1 p2 Prepare Serial Dilutions of Test Compound a4 Competition: + Test Compound Dilutions p2->a4 p3 Prepare Radioligand ([³H]-DHA) Solution p3->a1 r1 Rapid Filtration on GF/B Plate to Separate Bound/Free Ligand a1->r1 a2 Total Binding: No Competitor a3 Non-Specific Binding: + High Conc. Propranolol r2 Add Scintillation Fluid & Count Radioactivity (CPM) r1->r2 r3 Calculate Specific Binding & Plot Dose-Response Curve r2->r3 r4 Determine IC₅₀ & Calculate Kᵢ r3->r4

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Harvest a large quantity of HEK293-ADRB2 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Homogenize the cells and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[23]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup (96-well format):

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM) in assay buffer.

    • To each well of a 96-well plate, add reagents in the following order:

      • 50 µL Assay Buffer (for Total Binding) OR

      • 50 µL 10 µM Propranolol (for Non-Specific Binding) OR

      • 50 µL Test Compound dilution.

    • Add 150 µL of the cell membrane preparation (optimized to ~10-20 µg protein per well).

    • Add 50 µL of [³H]-DHA solution (at a final concentration near its Kₔ, e.g., 1-2 nM). The total volume is 250 µL.[23]

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]

    • Terminate the reaction by rapid vacuum filtration through a PEI-presoaked GF/B filter plate.[8]

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely (e.g., 30 min at 50°C).

    • Add ~40 µL of scintillation cocktail to each well.

    • Count the radioactivity (Counts Per Minute, CPM) in a microplate scintillation counter.

Protocol 2: cAMP HTRF® Functional Assay

Objective: To determine if the test compound is an agonist or antagonist of the ADRB2 receptor by measuring cAMP production.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Cell Stimulation cluster_readout Detection & Analysis p1 Harvest & Count HEK293-ADRB2 Cells a1 Dispense Cells into 384-well plate p1->a1 p2 Prepare Compound Dilutions (Test Cmpd, Agonist, Antagonist) a2 Agonist Mode: Add Test Compound Dilutions p2->a2 a3 Antagonist Mode: Add Test Compound, then EC₈₀ Isoproterenol p2->a3 a1->a2 a1->a3 a4 Incubate at RT (e.g., 30 minutes) a2->a4 a3->a4 r1 Lyse Cells & Add HTRF Reagents (Anti-cAMP-Eu & cAMP-d2) a4->r1 r2 Incubate at RT (e.g., 60 minutes) r1->r2 r3 Read Plate on HTRF Reader (665nm / 620nm) r2->r3 r4 Calculate HTRF Ratio & Plot Dose-Response Curves r3->r4 r5 Determine EC₅₀ / IC₅₀ r4->r5

Caption: Workflow for the cAMP HTRF® functional assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Harvest HEK293-ADRB2 cells as described in 4.1.

    • Resuspend cells in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to the desired density (e.g., 2,500-5,000 cells per well, to be optimized).[24]

  • Assay Setup (384-well format, 20 µL total volume):

    • Agonist Mode:

      • Dispense 10 µL of cell suspension into each well.

      • Add 10 µL of test compound serial dilutions. Include a reference agonist (isoproterenol) dose-response curve and a vehicle control (buffer only).

    • Antagonist Mode:

      • Dispense 5 µL of cell suspension into each well.

      • Add 5 µL of test compound serial dilutions.

      • Incubate for 15-30 minutes at room temperature.

      • Add 10 µL of isoproterenol at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).

  • Cell Stimulation:

    • Seal the plate and incubate for 30 minutes at room temperature.[25]

  • Detection:

    • Following the manufacturer's protocol (e.g., Cisbio HTRF® cAMP dynamic 2 kit), prepare the HTRF® detection reagents.[11]

    • Add 10 µL of cAMP-d2 working solution to all wells.

    • Add 10 µL of anti-cAMP-Eu³⁺ Cryptate working solution to all wells.

    • Seal the plate, incubate for 60 minutes at room temperature, protected from light.[25]

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.[11]

Data Analysis and Interpretation

Binding Assay Data
  • Calculate Specific Binding: For each concentration, subtract the average CPM of the non-specific binding wells from the CPM of the test compound wells.

  • Generate Dose-Response Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[9][26]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

cAMP Assay Data
  • Calculate HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Generate Dose-Response Curves:

    • Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound. A decrease in the ratio indicates cAMP production. Determine the EC₅₀ (potency) and the maximum effect (efficacy) relative to isoproterenol.

    • Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound. An increase in the ratio (reversal of agonist effect) indicates antagonism. Determine the IC₅₀ .

Data Summary Table
Assay TypeParameterExpected Result for a Potent AntagonistInterpretation
Binding AssayKᵢ Low nM rangeHigh binding affinity to the receptor.
cAMP Agonist AssayEC₅₀ > 10 µM or No activityCompound does not activate the receptor.
Eₘₐₓ ~0% (relative to Isoproterenol)No intrinsic agonistic activity.
cAMP Antagonist AssayIC₅₀ Low nM rangePotent functional blockade of the receptor.

Signaling Pathway Visualization

G cluster_membrane Plasma Membrane Agonist Agonist (e.g., Isoproterenol) Receptor ADRB2 Receptor Agonist->Receptor Activates Antagonist Antagonist (Test Compound) Antagonist->Receptor Blocks G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Response Phosphorylates Targets

Caption: ADRB2 Gαs signaling pathway leading to cAMP production.

Safety Precautions

Handle 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on related compounds, it may be harmful if swallowed and cause skin or eye irritation. All work with radioactive materials like [³H]-DHA must be performed in a designated area according to institutional radiation safety guidelines.

References

  • Thermo Fisher Scientific. (n.d.). Cell Culture Basics Handbook.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Innoprot. (n.d.). HiTSeeker beta-2 adrenergic receptor Cell Line. Retrieved from innoprot.com. [Link]

  • ATCC. (n.d.). ATCC Animal Cell Culture Guide.
  • Current Protocols. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. John Wiley & Sons. [Link]

  • Shafer, R. A., & Williams, M. (2002). Beta-adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells. Biochemical Pharmacology.
  • Creative Biogene. (n.d.). Human ADRB2-SNAP Stable Cell Line-HEK293.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from cspt-scpt.ca. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Zhang, J. H., & Williams, M. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • ATCC. (n.d.). Initiating Frozen Cultures.
  • Insel, P. A., et al. (1995). β-Adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells. Journal of Biological Chemistry. [Link]

  • PerkinElmer. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • University of Houston. (n.d.). Detection of the Beta-2 Adrenergic Receptor (B2AR) in Cultured Human Embryonic Kidney (HEK 293) Cells. UH Institutional Repository. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF assay.
  • eEnzyme. (n.d.). Beta-1 Adrenergic Receptor ADRB1 Stable Cell line.
  • ATCC. (n.d.). ATCC Primary Cell Culture Guide.
  • eEnzyme. (n.d.). Beta-2 Adrenergic Receptor, ADRB2 Stable Cell Line.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • PerkinElmer. (n.d.). LANCE Ultra cAMP Assay Development Guidelines.
  • Wikipedia. (n.d.). cAMP-dependent pathway. Retrieved from en.wikipedia.org. [Link]

  • Thermo Fisher Scientific. (2018). Aseptic Technique Training – Essential Cell Culture Video. YouTube. [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF assay. Retrieved from moleculardevices.com. [Link]

  • PerkinElmer. (n.d.). HiTSeeker ADRB2 Cell Line. Retrieved from innoprot.com. [Link]

  • Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation. YouTube. [Link]

  • Luan, B., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols. [Link]

  • Toll, L., et al. (1998). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Pharmacology. [Link]

  • PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube. [Link]

  • Thermo Fisher Scientific. (2024). Cell Biology Virtual Lab: Learn Cell Culture Basics Online. YouTube. [Link]

  • Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from bionumbers.cs.helsinki.fi. [Link]

  • PerkinElmer. (n.d.). LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors.
  • Ma, J., et al. (2012). Near-Infrared Fluorescence Imaging of Mammalian Cells and Xenograft Tumors with SNAP-Tag. PLoS ONE. [Link]

  • Millipore. (n.d.). Ready-to-Assay™ β3 Adrenergic Receptor Frozen Cells.
  • Khan Academy. (2021). Epinephrine Signaling Pathway. YouTube. [Link]

  • ResearchGate. (n.d.). Characterization of cell lines expressing β2-adrenergic receptor.
  • Wang, H., et al. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery. Molecular Medicine Reports. [Link]

  • Thermo Fisher Scientific. (2025). How to Start and Maintain Mammalian Cell Cultures. YouTube. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a primary amine hydrochloride salt. Structurally, it belongs to the class of aryloxyalkylamines. While specific research applications for this exact molecule (CAS 1193388-53-2) are not widely documented in publicly available literature, its structural motifs are present in pharmacologically active molecules, including potent and selective norepinephrine reuptake inhibitors (NRIs).[1] Compounds with similar structures, such as 3-Aryloxyphenylpropylamines, have been investigated for their potential in treating depression, suggesting that this compound may be of interest in neuropharmacology and medicinal chemistry research.[2]

PART 1: Core Handling and Storage Directives

Hazard Assessment and Mitigation

Based on data from analogous amine hydrochloride compounds, 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride should be treated as a potentially hazardous substance. The primary risks associated with this class of compounds include:

  • Oral Toxicity: Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Damage: Causes serious eye irritation or damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

The following flowchart outlines the essential logic for a pre-use risk assessment.

G cluster_prep Preparation & Review cluster_ppe Control Measures cluster_procedure Procedural Safety start Begin: Acquire Compound review_sds Attempt to locate specific SDS for CAS 1193388-53-2 start->review_sds review_analog Review SDS of analogous compounds (e.g., other aryloxyalkylamine hydrochlorides) review_sds->review_analog If not found identify_hazards Identify Potential Hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation review_analog->identify_hazards select_ppe Select Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat identify_hazards->select_ppe select_eng Select Engineering Controls: - Chemical Fume Hood - Ventilated Balance Enclosure select_ppe->select_eng develop_protocol Develop Experimental Protocol select_eng->develop_protocol waste_plan Establish Waste Disposal Plan develop_protocol->waste_plan emergency_plan Review Emergency Procedures: - Eyewash/Shower Location - Spill Kit Accessibility waste_plan->emergency_plan proceed Proceed with Experiment emergency_plan->proceed

Caption: Pre-experiment risk assessment workflow.

Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a barrier between the researcher and the chemical, preventing exposure through the most likely routes: dermal contact, ocular contact, and inhalation.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned. Ensure full coverage of arms. For larger quantities, consider an impervious apron.

  • Respiratory Protection: For weighing or handling procedures that may generate dust, use a NIOSH-approved respirator or work within a ventilated enclosure or fume hood.[3]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, providing a higher level of protection than PPE alone.

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Weighing: For weighing the solid, a ventilated balance enclosure (powder hood) is recommended to contain airborne particles.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

PART 2: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety. Amine hydrochloride salts can be hygroscopic and susceptible to degradation under improper conditions.

Recommended Storage Conditions

The primary objective for storing this compound is to protect it from moisture, light, and incompatible materials.

ParameterRecommendationRationale
Temperature Room TemperatureBased on guidelines for similar stable hydrochloride salts.[6] Avoid excessive heat.
Atmosphere Store in a dry, well-ventilated place. Keep under an inert atmosphere (e.g., Argon, Nitrogen).Protects from moisture and atmospheric contaminants. Inert gas is best practice for long-term stability of amine salts.
Light Protect from light. Store in an opaque or amber vial.While specific photosensitivity data is unavailable, many complex organic molecules can degrade upon exposure to UV light.
Container Keep container tightly closed. Use glass vials with PTFE-lined caps.Prevents moisture ingress and reaction with container materials.
Incompatibilities Strong oxidizing agents.Amines can react exothermically with strong oxidizers.
Signs of Degradation

Visually inspect the compound before use. Any change in color (from its initial appearance, typically a white or off-white solid) or texture (e.g., clumping, signs of moisture) may indicate degradation or contamination.

PART 3: Experimental Protocols

The following protocol provides a detailed, self-validating methodology for preparing a stock solution. The causality behind these steps is to ensure accuracy, minimize contamination, and maintain safety.

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To accurately prepare a 10 mM stock solution of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride (MW: 229.75 g/mol ) in a suitable solvent.

Materials:

  • 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride (Solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Calibrated micropipettes

  • Sterile conical tubes or glass vials

  • Vortex mixer

Methodology:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Documentation a 1. Calculate Mass: For 1 mL of 10 mM solution, weigh 2.2975 mg. b 2. Tare sterile vial on analytical balance in a powder hood. a->b c 3. Carefully add ~2.3 mg of compound to the vial. Record exact mass. b->c d 4. Recalculate required solvent volume based on the exact mass. c->d e 5. Add calculated volume of anhydrous DMSO to the vial. d->e f 6. Cap tightly and vortex until fully dissolved. Visually inspect for particulates. e->f g 7. Aliquot into smaller volumes to avoid freeze-thaw cycles. f->g h 8. Label aliquots clearly: Name, Conc., Date, Initials. g->h i 9. Store at -20°C or -80°C for long-term stability. h->i

Caption: Workflow for preparing a stock solution.

Step-by-Step Procedure:

  • Pre-Weighing Calculation: Calculate the mass of the compound required. For example, to make 1 mL of a 10 mM solution: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 229.75 g/mol x 1000 mg/g = 2.2975 mg

  • Weighing: a. Place a sterile, empty vial on an analytical balance within a ventilated enclosure and tare the balance. b. Carefully add the solid compound to the vial until you are close to the target weight. It is more important to record the exact mass than to hit the target mass precisely. c. Record the final, exact mass of the compound.

  • Solubilization: a. Based on the exact mass recorded, recalculate the precise volume of solvent needed to achieve a 10 mM concentration. Volume (µL) = [Mass (mg) / 229.75 ( g/mol )] / [10 (mmol/L)] x 1,000,000 (µL/L) b. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. c. Secure the cap and vortex the solution until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage and Documentation: a. For long-term use, it is advisable to aliquot the stock solution into smaller, single-use volumes. This prevents contamination and degradation from repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, exact concentration, preparation date, and your initials. c. Store the aliquots at -20°C or -80°C in a desiccated environment. A general recommendation for similar compounds is stability for at least one year at -20°C.

References

  • MedChemExpress. (2025). Safety Data Sheet: AMCA.
  • MedChemExpress. (2025). Safety Data Sheet: 2-Phenylpropan-1-amine (hydrochloride).
  • MedChemExpress. (2021). Safety Data Sheet: SM-102.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Dimethylaminopropiophenone hydrochloride.
  • Greenbook. (n.d.). UCPA LLC MATERIAL SAFETY DATA SHEET: 2,4-D Amine Weed Killer.
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  • C/D/N Isotopes, Inc. (2015). Safety Data Sheet: Propiophenone-2',3',4',5',6'-d5.
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Application Notes & Protocols for the Safe Handling of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Commitment to Laboratory Safety

The following document provides a detailed guide to the safe handling, storage, and emergency procedures for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride. As a novel or research-stage compound, comprehensive, peer-reviewed toxicological data for this specific molecule may not be extensively available. Therefore, the protocols outlined herein are grounded in the principles of prudent laboratory practice and draw upon safety data for structurally analogous amine hydrochlorides.[1][2][3][4] It is imperative for all personnel to treat this and all research chemicals with a high degree of caution, assuming potential hazards until proven otherwise.[5] This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's Chemical Hygiene Plan.[6][7]

Section 1: Hazard Identification and Risk Assessment

At the core of safe laboratory practice is a thorough understanding of the potential risks associated with a chemical. While a specific Safety Data Sheet (SDS) for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is not widely available, analysis of its functional groups—an amine hydrochloride and a substituted phenyl ring—allows for a predictive hazard assessment based on similar compounds.

1.1. Predicted Hazard Profile

Based on data from analogous amine hydrochlorides, the primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

1.2. The Causality of Amine Hydrochloride Hazards

Amine hydrochlorides are salts formed from an amine and hydrochloric acid. In the presence of moisture, they can exhibit acidic properties and may release small amounts of HCl gas, contributing to their irritant properties. The organic amine component can also have its own toxicological profile. Therefore, preventing contact with skin, eyes, and mucous membranes is paramount.

1.3. Risk Mitigation Strategy: A Multi-Layered Approach

A robust safety strategy relies on a hierarchy of controls. This guide will detail the implementation of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure risk.

Section 2: Engineering and Administrative Controls

Engineering controls are the first and most effective line of defense, as they physically isolate the hazard from the user.

2.1. Primary Engineering Control: The Chemical Fume Hood

All weighing and handling of solid 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This prevents the inhalation of fine particulates and any potential vapors.[5]

2.2. Administrative Controls for a Safer Workflow

  • Designated Work Area: All work with this compound should be restricted to a clearly marked and designated area of the laboratory.

  • Standard Operating Procedures (SOPs): Before beginning any work, a lab-specific SOP should be written and approved, detailing the experimental steps and associated safety precautions.[7]

  • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the lab-specific SOP.

Section 3: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical final barrier between the researcher and the chemical hazard.[9]

3.1. PPE Specification Table

Protection Type Specification Rationale
Eye Protection Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[10]Protects against splashes and airborne particulates.
Hand Protection Nitrile gloves.[11] Change gloves immediately if contaminated, torn, or after prolonged use.Provides a barrier against skin contact.[11]
Body Protection A fully buttoned laboratory coat.[11]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[9][10]Prevents inhalation of airborne particulates.

Section 4: Protocols for Handling and Storage

Adherence to strict protocols for handling and storage is essential for preventing accidental exposure and maintaining the integrity of the compound.

4.1. Step-by-Step Weighing and Solution Preparation Protocol

  • Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is operational.

  • Designated Area: Conduct all manipulations within the designated area inside the fume hood.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust.

  • Transfer: Gently transfer the solid to the reaction vessel or volumetric flask.

  • Dissolution: Add the solvent slowly to the solid to avoid splashing.

  • Cleanup: Decontaminate the weighing area and any utensils used. Dispose of any contaminated weigh boats or wipes in the appropriate chemical waste container.

  • Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[1][2]

4.2. Storage Requirements

Store 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride in a tightly sealed, clearly labeled container.[1] The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9]

Section 5: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.[6]

5.1. First Aid Measures

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][12] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

5.2. Spill Response Protocol

This protocol is for minor spills within a laboratory setting. For major spills, evacuate the area and contact your institution's emergency response team.[14][15]

Minor Spill Workflow Diagram

Spill_Response cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Assess Assess the spill size and hazards Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Absorb Cover and absorb the material Contain->Absorb Collect Collect residue into a sealed container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Report Report the incident Dispose->Report Safe_Handling_Logic Assess Assess Hazards (SDS, Literature) Plan Plan Experiment (SOPs, Controls) Assess->Plan informs Execute Execute with PPE (Fume Hood, Gloves, Goggles) Plan->Execute dictates Dispose Properly Dispose (Hazardous Waste) Execute->Dispose generates Review Review & Report (Incidents, Near Misses) Dispose->Review requires Review->Assess improves

Caption: The continuous cycle of safe chemical handling.

References

  • National Center for Biotechnology Information. (n.d.). 3-(Prop-2-en-1-yloxy)propan-1-amine. PubChem. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Dal-Cin. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

  • Anonymous. (2023). Safety Data Sheet. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Rosalind Franklin University. (n.d.). Chemical Safety for Laboratory Employees. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propanamine, hydrochloride (1:1). PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(P-Tolyloxy)propan-1-amine hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Propan-2-yl)(propyl)amine hydrochloride. PubChem. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a primary amine of interest in medicinal chemistry and drug discovery as a potential pharmacophore or an intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring a substituted phenyl ring and a flexible propyl amine chain, makes it a valuable building block for exploring structure-activity relationships (SAR) in various therapeutic areas. This document provides a comprehensive guide to two plausible synthetic pathways for this compound, detailing the necessary intermediates, reaction mechanisms, and step-by-step protocols. The presented methodologies are designed to be robust and scalable for research and development purposes.

Strategic Overview of Synthetic Pathways

Two primary synthetic routes have been devised for the preparation of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride. The choice between these pathways may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

  • Pathway 1: The Propan-1-ol Route. This route commences with the readily available 4-hydroxybenzaldehyde and proceeds through a propan-1-ol intermediate. Key transformations include a Williamson ether synthesis, a Knoevenagel condensation to extend the carbon chain, reduction of a carboxylic acid and a double bond, and finally, the conversion of the terminal alcohol to the primary amine.

  • Pathway 2: The Reductive Amination Route. This more convergent approach also begins with the formation of 4-isopropoxybenzaldehyde. The key step in this pathway is the direct conversion of a propanal intermediate to the target primary amine via reductive amination.

The following sections will provide in-depth protocols and mechanistic insights for each of these pathways.

Pathway 1: The Propan-1-ol Route

This pathway is a versatile approach that allows for the isolation and characterization of several stable intermediates.

Pathway 1: The Propan-1-ol Route A 4-Hydroxybenzaldehyde B 4-Isopropoxybenzaldehyde A->B Williamson Ether Synthesis C 3-(4-Isopropoxyphenyl)propenoic acid B->C Knoevenagel Condensation D 3-(4-Isopropoxyphenyl)propanoic acid C->D Catalytic Hydrogenation E 3-(4-Isopropoxyphenyl)propan-1-ol D->E Reduction F 3-(4-Isopropoxyphenyl)propyl tosylate E->F Tosylation G 1-Azido-3-(4-isopropoxyphenyl)propane F->G Azide Substitution H 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine G->H Staudinger Reduction I 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride H->I HCl Salt Formation

Figure 1: Synthetic scheme for the Propan-1-ol Route.
Step 1.1: Synthesis of 4-Isopropoxybenzaldehyde (Intermediate B)

Principle: The synthesis of 4-isopropoxybenzaldehyde is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[1] In this SN2 reaction, the phenoxide ion of 4-hydroxybenzaldehyde, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of an isopropyl halide.[1][2]

Protocol:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 2-propyl bromide or 2-propyl iodide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-isopropoxybenzaldehyde as a clear liquid.

ParameterValue
Starting Material4-Hydroxybenzaldehyde
Reagents2-Propyl bromide, K₂CO₃
SolventDMF
Temperature80-100 °C
Typical Yield85-95%
Step 1.2: Synthesis of 3-(4-Isopropoxyphenyl)propenoic acid (Intermediate C)

Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated to form a C=C bond. In this case, 4-isopropoxybenzaldehyde reacts with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine, to yield the α,β-unsaturated carboxylic acid after in-situ decarboxylation.[3][4]

Protocol:

  • In a round-bottom flask, dissolve 4-isopropoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(4-isopropoxyphenyl)propenoic acid.

ParameterValue
Starting Material4-Isopropoxybenzaldehyde
ReagentsMalonic acid, Pyridine, Piperidine
TemperatureReflux
Typical Yield70-85%
Step 1.3: Synthesis of 3-(4-Isopropoxyphenyl)propanoic acid (Intermediate D)

Principle: The carbon-carbon double bond of the propenoic acid is selectively reduced by catalytic hydrogenation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective choice. The reaction is typically carried out under a hydrogen atmosphere.

Protocol:

  • Dissolve 3-(4-isopropoxyphenyl)propenoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-(4-isopropoxyphenyl)propanoic acid.

Step 1.4: Synthesis of 3-(4-Isopropoxyphenyl)propan-1-ol (Intermediate E)

Principle: The carboxylic acid is reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF) are effective for this transformation.[5][6]

Protocol (using LAH):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(4-isopropoxyphenyl)propanoic acid (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to give 3-(4-isopropoxyphenyl)propan-1-ol.

Step 1.5: Conversion of 3-(4-Isopropoxyphenyl)propan-1-ol to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine (Intermediate H)

This conversion is a two-step process involving the activation of the alcohol and subsequent displacement with an amine surrogate.

1.5a. Synthesis of 3-(4-Isopropoxyphenyl)propyl tosylate (Intermediate F)

  • Dissolve 3-(4-isopropoxyphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane or pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with dilute HCl (if pyridine is used as solvent), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylate, which is often used in the next step without further purification.

1.5b. Synthesis of 1-Azido-3-(4-isopropoxyphenyl)propane (Intermediate G) and subsequent reduction

  • Dissolve the crude 3-(4-isopropoxyphenyl)propyl tosylate (1.0 eq) in DMF.

  • Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60-80 °C.[7]

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with diethyl ether.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain the crude azide. Caution: Organic azides are potentially explosive and should be handled with care.

  • For the Staudinger Reduction , dissolve the crude azide in THF and add triphenylphosphine (1.1 eq).[8][9] Stir the reaction at room temperature until nitrogen evolution ceases. Then, add water and stir for several hours to hydrolyze the intermediate iminophosphorane. Extract the product with an organic solvent, wash with water, and purify by column chromatography to yield the free amine.

Pathway 2: The Reductive Amination Route

This pathway offers a more direct route to the target amine from the corresponding aldehyde.

Pathway 2: The Reductive Amination Route A 4-Hydroxybenzaldehyde B 4-Isopropoxybenzaldehyde A->B Williamson Ether Synthesis C 3-(4-Isopropoxyphenyl)propanal B->C Wittig Reaction & Hydrolysis D 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine C->D Reductive Amination E 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride D->E HCl Salt Formation

Figure 2: Synthetic scheme for the Reductive Amination Route.
Step 2.1: Synthesis of 4-Isopropoxybenzaldehyde (Intermediate B)

This step is identical to Step 1.1 in Pathway 1.

Step 2.2: Synthesis of 3-(4-Isopropoxyphenyl)propanal (Intermediate C)

Principle: A Wittig reaction is employed to extend the carbon chain of 4-isopropoxybenzaldehyde by two carbons.[10] The reaction of the aldehyde with (methoxymethyl)triphenylphosphonium chloride in the presence of a strong base generates an enol ether, which is subsequently hydrolyzed under acidic conditions to yield the desired propanal.

Protocol:

  • Prepare the Wittig reagent by suspending (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

  • Add a solution of 4-isopropoxybenzaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C and allow the reaction to warm to room temperature.

  • After the reaction is complete (monitored by TLC), quench with water and extract with diethyl ether.

  • Wash the organic layer, dry, and concentrate.

  • The crude enol ether is then hydrolyzed by stirring with an aqueous acid (e.g., 2M HCl) in THF until the reaction is complete.

  • Neutralize the reaction mixture, extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain 3-(4-isopropoxyphenyl)propanal.

Step 2.3: Synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine (Intermediate D)

Principle: Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[11][12] The aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ by a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN).[12]

Protocol:

  • Dissolve 3-(4-isopropoxyphenyl)propanal (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (a significant excess, e.g., 7N solution).

  • To this mixture, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, keeping the temperature below 30 °C.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the crude free amine.

ParameterValue
Starting Material3-(4-Isopropoxyphenyl)propanal
ReagentsAmmonia, Sodium cyanoborohydride
SolventMethanol
TemperatureRoom Temperature
Typical Yield60-80%

Final Step: Hydrochloride Salt Formation

Principle: The free amine, being basic, will react with a strong acid like hydrochloric acid to form a stable and often crystalline hydrochloride salt.[13] This is a standard procedure for the purification and handling of amine compounds in pharmaceutical development.[1]

Protocol:

  • Dissolve the crude 3-[4-(propan-2-yloxy)phenyl]propan-1-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.[14]

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring until the precipitation of the salt is complete.

  • Stir the resulting suspension for a short period, then collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride as a crystalline solid.

  • The purity of the final product can be assessed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed if further purification is required.[14]

References

  • Arutyunyan, N.S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Pharmaceutical Chemistry Journal, 48, 373-375.
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  • Google Patents. Amine acid salt compounds and process for the production thereof.
  • ResearchGate. Reduction of azides to amines by Staudinger reaction. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Available at: [Link]

  • synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Available at: [Link]

  • Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.
  • Googleapis.com. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the principles of its stability and following the recommended procedures, you can ensure the integrity and reproducibility of your experiments.

Introduction to Stability Challenges

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, an aryl-alkyl amine salt, is susceptible to degradation in solution, primarily through oxidation and photodegradation.[1][2] The primary amine group and the electron-rich phenyl ether moiety are the main sites of chemical instability. Degradation can lead to the formation of impurities, loss of potency, and potentially confounding experimental results. This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride in solution?

A1: The main factors contributing to the degradation of this compound in solution are:

  • pH: The stability of amine hydrochlorides is highly pH-dependent.[3][4] In alkaline conditions, the free amine is more susceptible to oxidation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine and the phenyl ring.[2][5]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1][6]

  • Metal Ions: Trace metal ions, such as copper and iron, can catalyze oxidative degradation.[7]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: To maintain stability, solutions of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride should be kept in a slightly acidic to neutral pH range, typically between pH 3 and 7. The hydrochloride salt form is more stable in acidic solutions because the protonated amine is less prone to oxidation.[3][8] However, the optimal pH for your specific application should be determined experimentally, balancing stability with experimental requirements.

Q3: What are the best solvents for preparing stock solutions?

A3: For stock solutions, it is recommended to use high-purity, degassed solvents.

  • Aqueous Buffers: Use buffers within the recommended pH range (3-7), such as citrate or phosphate buffers. Ensure the buffer components are compatible with your downstream applications.

  • Organic Solvents: If solubility in aqueous media is limited, high-purity DMSO or ethanol can be used. However, be aware that organic solvents may not prevent oxidative degradation if oxygen is present.

Q4: How should I store the solid compound and its solutions?

A4: Proper storage is crucial for both the solid form and solutions.[9][10]

  • Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.

  • Solutions: For short-term storage (days to weeks), refrigerate at 2-8°C. For long-term storage (weeks to months), aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C. All solutions should be protected from light by using amber vials or wrapping containers in aluminum foil.[9]

Q5: What are the visible signs of degradation?

A5: While not always apparent, signs of degradation can include:

  • Discoloration: A change in the solution's color, such as turning yellow or brown, can indicate the formation of degradation products.[9]

  • Precipitation: The formation of a precipitate may suggest that the compound is degrading into less soluble products or that the pH has shifted.

  • Changes in Analytical Profile: The most reliable way to detect degradation is through analytical methods like HPLC, where you may observe a decrease in the main peak area and the appearance of new peaks corresponding to impurities.[11]

Troubleshooting Guide

Q: My solution of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride has turned a pale yellow color. What should I do?

A: A yellow discoloration is a common indicator of oxidative degradation.

  • Immediate Action: Discard the solution and prepare a fresh one.

  • Preventative Measures:

    • Solvent Preparation: Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon before use.

    • Headspace: When preparing vials for storage, flush the headspace with an inert gas before sealing.

    • Antioxidants: For applications where it is permissible, consider adding a small amount of an antioxidant, such as ascorbic acid or EDTA (to chelate metal ions), to the solution.[7]

Q: I am seeing inconsistent results in my biological assays using this compound. Could degradation be the cause?

A: Yes, inconsistent results are a hallmark of using a degraded compound.

  • Verify Compound Integrity: Analyze your stock solution using a stability-indicating method like HPLC to check for the presence of degradation products.[11]

  • Implement Strict Protocols:

    • Prepare fresh dilutions for your assays from a properly stored, validated stock solution.

    • Avoid using old solutions or solutions that have been stored improperly.

    • Perform a simple stability study under your experimental conditions to understand how long the compound remains stable.

Q: My compound is not dissolving well in my aqueous buffer.

A: Solubility issues can sometimes be related to the pH of the solution.

  • Check pH: Ensure the pH of your buffer is in the acidic to neutral range where the amine hydrochloride salt is more soluble.[8]

  • Gentle Warming and Sonication: Gentle warming (not to exceed 40°C) and sonication can aid dissolution. However, avoid excessive heat as it can accelerate degradation.

  • Consider a Co-solvent: If solubility remains an issue, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Data and Protocols

Recommended Storage Conditions
FormConditionTemperatureLight ProtectionDuration
Solid Tightly sealed, dryRoom TemperatureRecommended> 1 year
Solution (Aqueous) pH 3-7, degassed solvent2-8°CMandatory (Amber vials)Up to 1 month
Solution (Aqueous) pH 3-7, degassed solvent, aliquoted-20°C or -80°CMandatory (Amber vials)Up to 6 months
Solution (Organic) DMSO or Ethanol, aliquoted-20°C or -80°CMandatory (Amber vials)Up to 6 months
Visualizing Degradation and Workflow

cluster_degradation Potential Oxidative Degradation Pathway Parent 3-[4-(propan-2-yloxy)phenyl] propan-1-amine Intermediate Oxidative Intermediate (e.g., Imine) Parent->Intermediate + [O] Degradant Aldehyde/Ketone Degradants Intermediate->Degradant Hydrolysis cluster_workflow Solution Preparation and Stability Workflow Prep Prepare Solution (Degassed Solvent, pH 3-7) Store Store Properly (Aliquoted, -20°C, Dark) Prep->Store Analyze_T0 Analyze (T=0) (HPLC) Prep->Analyze_T0 Initial QC Incubate Incubate at Experimental Conditions Store->Incubate Use in Experiment Compare Compare T=0 and T=x (Assess Degradation) Analyze_T0->Compare Analyze_Tx Analyze (T=x) (HPLC) Incubate->Analyze_Tx Analyze_Tx->Compare

Caption: Workflow for solution preparation and stability assessment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Aqueous Buffer

  • Solvent Preparation: Prepare a 50 mM citrate buffer, pH 4.0. Degas the buffer by sparging with nitrogen gas for at least 15 minutes.

  • Weighing: Accurately weigh the required amount of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride in a clean vial.

  • Dissolution: Add the degassed buffer to the vial to achieve a final concentration of 10 mM. Vortex and gently sonicate if necessary to fully dissolve the compound.

  • Storage: Aliquot the stock solution into single-use amber vials. Flush the headspace of each vial with nitrogen gas before sealing. Store at -20°C.

Protocol 2: Basic Stability Assessment by HPLC

This protocol is intended to assess the stability of the compound under specific experimental conditions.

  • Prepare Solution: Prepare the solution of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride as described in Protocol 1 or under your specific experimental conditions (e.g., in cell culture media).

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., a C18 column with a mobile phase of acetonitrile and water with 0.1% TFA). Record the chromatogram and determine the peak area of the parent compound.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Subsequent Timepoints (T=x): At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as T=0.

  • Data Analysis: Compare the peak area of the parent compound at each timepoint to the peak area at T=0. A significant decrease in the peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each timepoint.

By implementing these guidelines and protocols, you can significantly enhance the stability of your 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride solutions, leading to more reliable and reproducible experimental outcomes.

References

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • BenchChem. (2025). Best practices for the storage of Bis(2-chloroethyl)
  • Chen, Y., et al. (2009, April 15). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology.
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Journal of Pharmaceutical and Scientific Innovation. (2018, September 18).
  • Louisiana State University. Chemical Storage Guidelines.
  • MDPI. (2024, March 29).
  • National Center for Biotechnology Information. (2024, March 29).
  • PubMed. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • ResearchGate. (2020, April 18).
  • ResearchGate. TABLE 1 .
  • University of Alberta.

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Technical Support Center: Synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to overcome common synthetic challenges and significantly improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My overall yield for the synthesis of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages, from starting material quality to the final purification. A common and efficient route to synthesize the target compound is via a reductive amination pathway. Let's break down the potential pitfalls in this process.

A plausible synthetic route is a two-step process:

  • Williamson Ether Synthesis: Formation of 4-(propan-2-yloxy)benzaldehyde from 4-hydroxybenzaldehyde and 2-bromopropane.

  • Reductive Amination: Reaction of 4-(propan-2-yloxy)benzaldehyde with a three-carbon amine source, followed by reduction to the final amine and salt formation. A more direct approach for the second step involves the reaction of 4-(propan-2-yloxy)benzaldehyde with nitroethane (Henry reaction), followed by reduction of both the nitro group and the double bond.

Workflow for Synthesis and Troubleshooting

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation & Purification A 4-Hydroxybenzaldehyde + 2-Bromopropane B Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) A->B Reaction Conditions C 4-(Propan-2-yloxy)benzaldehyde B->C Product D 4-(Propan-2-yloxy)benzaldehyde + Nitroethane C->D Proceed to next step E Base (e.g., NH4OAc) Solvent (e.g., Acetic Acid) D->E Henry Reaction F Intermediate: 1-(4-(Propan-2-yloxy)phenyl)-2-nitroprop-1-ene E->F G Reduction (e.g., H2/Pd-C, NaBH4) F->G Reduction H 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine G->H I Free Amine in Solvent (e.g., IPA, Ethyl Acetate) H->I Prepare for salt formation J Add HCl (e.g., in IPA) I->J K Crystallization/Precipitation J->K L Final Product: Hydrochloride Salt K->L

Caption: General synthetic workflow and key stages.

Potential Causes for Low Yield and Solutions:

  • Incomplete Williamson Ether Synthesis:

    • Cause: Insufficient base, poor quality of reagents, or non-optimal reaction temperature. The formation of the phenoxide is crucial for the nucleophilic attack on the alkyl halide.

    • Solution: Use a slight excess of a moderately strong base like potassium carbonate. Ensure your solvent (e.g., acetone or DMF) is anhydrous. The reaction can be gently heated (50-60 °C) to ensure completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.

  • Side Reactions in Reductive Amination:

    • Cause: The choice of reducing agent is critical. Stronger reducing agents like lithium aluminum hydride (LiAlH4) can potentially reduce the aldehyde before the imine is formed in a one-pot reaction.

    • Solution: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[1][2] These reagents are more effective under mildly acidic conditions which favor imine formation.[1]

  • Poor Quality of the Intermediate:

    • Cause: Failure to purify the intermediate 4-(propan-2-yloxy)benzaldehyde can introduce impurities that interfere with the subsequent reductive amination step.

    • Solution: Purify the aldehyde by column chromatography or distillation before proceeding. A clean intermediate is essential for a high-yielding second step.

  • Suboptimal pH for Imine Formation:

    • Cause: The formation of the imine intermediate is pH-dependent. If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group will not be sufficiently activated by protonation.

    • Solution: Maintain a pH between 4 and 6. This can be achieved by using a buffer or by adding a mild acid like acetic acid.

  • Losses During Work-up and Purification:

    • Cause: The final amine product may have some water solubility, leading to losses during aqueous work-up. Emulsion formation during extraction can also be an issue. The hydrochloride salt may also have some solubility in the crystallization solvent.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine.[3] For the final salt crystallization, carefully select a solvent system where the hydrochloride salt is sparingly soluble at low temperatures, such as isopropanol (IPA) or a mixture of ethyl acetate and a small amount of IPA.[4] Cool the mixture slowly to promote the formation of larger crystals, which are easier to filter and result in a higher recovery.[5]

ParameterRecommendationRationale
Base for Ether Synthesis Anhydrous K2CO3 (1.2 eq)Mild, non-hydrolyzing base that is easily removed.
Solvent for Ether Synthesis Anhydrous Acetone or DMFGood solubility for reactants and inert under reaction conditions.
Reducing Agent for Amination NaBH(OAc)3 or NaBH3CNSelective for imine reduction in the presence of an aldehyde.
pH for Amination 4 - 6Optimal for imine formation.
Crystallization Solvent Isopropanol (IPA) or Ethyl Acetate/IPAPromotes high recovery of the hydrochloride salt.

Question 2: I am observing significant amounts of an impurity with a similar mass to my product. What could this be and how can I prevent its formation?

Answer:

The presence of impurities with a similar mass often points to side reactions involving the primary reactants or intermediates. In the context of reductive amination, a common side product is the secondary amine, formed from the reaction of the primary amine product with another molecule of the starting aldehyde.

Troubleshooting Impurity Formation

cluster_legend Legend A Starting Aldehyde (R-CHO) D Side Product: Secondary Amine A->D E Imine Intermediate A->E + Amine B Primary Amine (R'-NH2) B->E C Desired Product: Primary Amine C->D + Aldehyde, then Reduction E->C Reduction L1 Reactant L2 Intermediate L3 Desired Product L4 Impurity

Caption: Formation of secondary amine impurity.

Strategies to Minimize Secondary Amine Formation:

  • Control Stoichiometry: Use a slight excess of the amine source relative to the aldehyde. This will favor the formation of the primary amine and reduce the chances of the product reacting with the remaining aldehyde.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture containing the aldehyde and the amine. This ensures that the imine is reduced as soon as it is formed, minimizing the concentration of the primary amine product available to react further.

  • Stepwise Procedure: In some cases, a stepwise approach can be beneficial.[2] First, form the imine by reacting the aldehyde and amine, and then add the reducing agent in a separate step. This can provide better control over the reaction.

  • Choice of Amine Source: When using ammonia as the amine source, it is often used in large excess to drive the reaction towards the primary amine. Using ammonium acetate can also be effective as it provides both the ammonia and the mild acidic catalyst needed for imine formation.

Another potential impurity could be the alcohol resulting from the reduction of the starting aldehyde.

Minimizing Aldehyde Reduction:

  • Selective Reducing Agent: As mentioned before, use a reducing agent like NaBH(OAc)3, which is less reactive towards aldehydes compared to imines.[1]

  • Temperature Control: Keep the reaction temperature low (0-25 °C) during the addition of the reducing agent to further enhance selectivity.

Question 3: The final hydrochloride salt is difficult to crystallize and appears oily or sticky. What is causing this and how can I obtain a crystalline solid?

Answer:

An oily or sticky product upon salt formation is usually indicative of impurities or residual solvent.

Causes and Solutions:

  • Presence of Impurities: The impurities discussed previously (e.g., secondary amine, unreacted starting materials) can interfere with the crystal lattice formation of the desired hydrochloride salt.

    • Solution: Ensure the free amine is of high purity before attempting salt formation. This can be achieved by column chromatography of the free amine or by performing a thorough extraction to remove water-soluble impurities.

  • Residual Solvent: The presence of even small amounts of certain solvents can hinder crystallization.

    • Solution: After the work-up, ensure the solvent is completely removed under reduced pressure. If the free amine is an oil, it may be necessary to co-evaporate with a solvent like toluene to azeotropically remove any remaining water.

  • Incorrect Solvent for Crystallization: The choice of solvent for salt formation is critical.

    • Solution: Isopropanol (IPA) is a common choice for forming hydrochloride salts.[4] You can dissolve the purified free amine in a minimal amount of IPA and then add a solution of HCl in IPA dropwise. If the product is too soluble in IPA, you can try a less polar solvent system like ethyl acetate/IPA or diethyl ether/IPA. The addition of a less polar co-solvent will decrease the solubility of the salt and promote precipitation.

  • Rate of Cooling: Rapid cooling can lead to the oiling out of the product instead of crystallization.

    • Solution: Cool the solution slowly to room temperature, and then to 0-5 °C in an ice bath.[4] If the product still oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product from a previous successful batch can also be very effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-[4-(propan-2-yloxy)phenyl]propan-1-amine?

A1: The most common and industrially scalable route is reductive amination.[6] This involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the target amine.[7] For this specific molecule, the starting materials would be 4-(propan-2-yloxy)benzaldehyde and a suitable three-carbon synthon that can introduce the aminopropyl group. An alternative is the reduction of a corresponding nitrile or nitro compound.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Flammable Solvents: Many organic solvents used (e.g., acetone, ethyl acetate, IPA) are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Corrosive Reagents: Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactive Hydrides: Sodium borohydride and its derivatives can react violently with water to produce flammable hydrogen gas. Quench any excess hydride carefully with a protic solvent like methanol or by the slow addition of an acidic aqueous solution.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the ether synthesis and the reductive amination. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and products. The spots can be visualized under a UV lamp or by staining with an appropriate reagent like potassium permanganate or ninhydrin for the amine.

Q4: What are the typical sources of impurities in the final product?

A4: Impurities can arise from various sources, including the starting materials, side reactions, and degradation products.[8][9] Common process-related impurities include unreacted starting materials, the secondary amine by-product, and the alcohol from the reduction of the starting aldehyde. Inorganic impurities can also be introduced from reagents and catalysts.[8]

References

  • WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents.
  • Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones - ResearchGate. Available at: [Link]

  • N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)- - precisionFDA. Available at: [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com.
  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Synthesis of new compounds of the aryloxyaminopropanol type and their HPLC enantioseparation - ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available at: [Link]

  • 22.4e Synthesis of Amines Reductive Amination - YouTube. Available at: [Link]

  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of - Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • A Practical Method for Synthesizing Iptacopan - PMC - NIH. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available at: [Link]

  • 3-[4-(propan-2-yl)phenyl]propan-1-amine - PubChem. Available at: [Link]

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Technical Support Center: Optimizing Buffer Conditions for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this primary amine salt. Proper buffer selection is critical for ensuring solubility, stability, and optimal performance in various experimental assays. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Understanding Your Molecule: Physicochemical Properties

Before optimizing conditions, it is crucial to understand the fundamental properties of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine. As a primary amine hydrochloride, its behavior in solution is dominated by the equilibrium between its protonated (charged) and deprotonated (neutral) forms. This equilibrium is governed by the pH of the solution relative to the amine's pKa.

PropertyValueSource
Molecular Formula C₁₈H₂₃NO (Free Base)[1]
Molar Mass 269.38 g/mol (Free Base)[1]
Predicted pKa 10.06 ± 0.13[1]

The pKa is the pH at which the protonated (R-NH₃⁺) and deprotonated (R-NH₂) forms of the amine are present in equal concentrations. The hydrochloride salt form indicates that the compound is supplied in its protonated, cationic state, which generally confers higher aqueous solubility.

Amine_Equilibrium cluster_0 Solution pH vs. pKa Protonated R-NH₃⁺ (Cationic, More Soluble) Deprotonated R-NH₂ (Neutral, Less Soluble) Protonated->Deprotonated + OH⁻ (pH increases) Deprotonated->Protonated + H⁺ (pH decreases)

Caption: pH-dependent equilibrium of the primary amine group.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm starting a new experiment. Which buffer should I choose and at what pH?

A1: The optimal starting point depends entirely on your experimental goal. The key is to control the ionization state of the primary amine group based on its pKa of ~10.06.

Causality:

  • For Maximum Solubility & Stability: Keep the amine protonated (R-NH₃⁺). This is achieved by maintaining the solution pH at least 2 units below the pKa (i.e., pH ≤ 8.0 ). In this state, the positive charge enhances interaction with polar solvents like water. Many amine-containing compounds exhibit greater stability under mildly acidic to neutral conditions.[2][3]

  • For Assays Requiring the Neutral Form: To have a significant population of the deprotonated, neutral form (R-NH₂), you must work at a pH close to or above the pKa (i.e., pH ≥ 9.5 ). Be aware that solubility will likely decrease significantly in this range.[4]

Recommended Workflow:

Buffer_Selection_Workflow Start Experimental Goal? Solubility Maximize Solubility & Stability Start->Solubility HPLC HPLC / LC-MS Analysis Start->HPLC Activity Biological Assay (Neutral Form Required?) Start->Activity pH_Low Set pH ≤ 8.0 Solubility->pH_Low HPLC->pH_Low pH_High Set pH ≥ 9.5 (Caution: Solubility) Activity->pH_High Buffer_Acid Choose Buffer: Acetate (pH 4-5.5) Phosphate (pH 6-7.5) HEPES (pH 7-8) pH_Low->Buffer_Acid Select buffer with pKa near target pH Buffer_HPLC Choose HPLC Buffer: Phosphate (UV) Ammonium Acetate/Formate (MS) pH_Low->Buffer_HPLC Consider volatility & UV cutoff Buffer_Basic Choose Buffer: Borate (pH 8-10) CAPS (pH 9.5-11) pH_High->Buffer_Basic Select buffer with pKa near target pH

Caption: Decision workflow for initial buffer selection.

Data Summary: Common Buffers

BufferpKa (at 25°C)Effective pH RangeUse Case
Acetate4.763.8 – 5.8Good for ensuring protonation, UV transparent.
Phosphate (H₂PO₄⁻)7.216.2 – 8.2Widely used, physiological pH range. Avoid with high Ca²⁺/Mg²⁺.
HEPES7.56.8 – 8.2Common biological buffer, minimal metal ion binding.
Borate9.248.2 – 10.2Useful for approaching the pKa. Can interact with diols.
Ammonium Acetate4.763.8 - 5.8 / 8.2 - 10.2Volatile, excellent for LC-MS applications.[5]
Ammonium Formate3.752.8 - 4.8 / 8.2 - 10.2Volatile, excellent for LC-MS applications.[6]

A buffer is most effective within ±1 pH unit of its pKa.[7][8]

Q2: My compound is precipitating out of the buffer. What's wrong and how do I fix it?

A2: Precipitation of an amine salt is most commonly caused by the solution pH becoming too high, leading to the formation of the less soluble, neutral free base. Other factors include buffer concentration, ionic strength, and temperature.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution. If it is near or above the pKa (~10.06), the compound is deprotonating and losing solubility. The fix is to lower the pH using a small amount of dilute acid (e.g., 0.1 M HCl) or re-prepare the solution in a buffer with a lower pH (e.g., phosphate at pH 7.0).

  • Assess Buffer Capacity: If the pH is drifting, your buffer concentration may be too low to resist pH shifts caused by the sample addition or atmospheric CO₂ absorption (in alkaline buffers). A typical starting buffer concentration for laboratory work is 10-25 mM.[9]

  • Evaluate Ionic Strength: While the hydrochloride salt form is soluble, high concentrations of other salts in your buffer can sometimes decrease solubility via the "common ion effect" or "salting out." Try preparing the sample in a buffer of lower ionic strength. Conversely, for some complex molecules, increasing ionic strength can sometimes enhance solubility, so this may require empirical testing.[10]

  • Consider a Co-solvent: The phenyl and isopropoxy groups give the molecule hydrophobic character. If aqueous solubility is limiting even at an optimal pH, consider adding a water-miscible organic co-solvent such as DMSO, ethanol, or acetonitrile. Start with a low percentage (e.g., 1-5% v/v) and increase incrementally, ensuring the co-solvent is compatible with your downstream application.

Solubility_Troubleshooting Start Compound Precipitates Check_pH 1. Measure Solution pH Start->Check_pH pH_High Is pH > 8.0? Check_pH->pH_High Lower_pH Action: Lower pH to < 8.0 (e.g., Acetate pH 5, Phosphate pH 7) pH_High->Lower_pH Yes Check_Conc 2. Check Buffer Concentration pH_High->Check_Conc No Conc_Low Is concentration < 10 mM? Check_Conc->Conc_Low Increase_Conc Action: Increase buffer concentration to 25 mM Conc_Low->Increase_Conc Yes Add_Cosolvent 3. Add Organic Co-solvent (e.g., 5% DMSO, Ethanol) Conc_Low->Add_Cosolvent No, problem persists

Caption: Troubleshooting workflow for solubility issues.

Q3: I am running a multi-day experiment. How can I ensure my compound remains stable in solution?

A3: The stability of amines in solution is primarily threatened by oxidative degradation and pH-dependent reactions, which are often accelerated at higher pH values and temperatures.[2][3]

Expert Recommendations:

  • Use Acidic to Neutral Buffers: As a general rule, primary amines are more stable when stored in their protonated (salt) form.[3] Buffering your solution between pH 4.0 and 7.5 is the most effective strategy for preventing degradation. Acetate (pH ~4.5-5.0) or phosphate (pH ~7.0) buffers are excellent choices.

  • Control Temperature: Store stock solutions and experimental samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Protect from Light: If your molecule has chromophores (like the phenyl ring), it may be susceptible to photodegradation. Store solutions in amber vials or protect them from light.

  • Perform a Pilot Stability Study: Before a critical experiment, incubate your compound in the chosen buffer at the intended experimental temperature for the full duration. Analyze samples by HPLC at time zero and at the end of the experiment to check for the appearance of degradation peaks or a decrease in the main peak area.

Q4: For my HPLC analysis, I'm getting poor peak tailing. How can buffer conditions be optimized to improve peak shape?

A4: Peak tailing for basic compounds like this amine is a classic chromatography problem. It is almost always caused by secondary interactions between the positively charged analyte (R-NH₃⁺) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.

Strategies for Improvement:

  • Lower the Mobile Phase pH: This is the most effective solution. By operating at a low pH (e.g., pH 2.5 - 4.0 ), you protonate the surface silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.

    • Mechanism: At low pH, both your analyte and the silica surface are positively charged, leading to electrostatic repulsion that improves peak symmetry.

    • Recommended Buffer: Use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the mobile phase. While not true buffers, they effectively control pH.[7] For LC-MS, formic acid or ammonium formate is preferred over TFA, which can cause ion suppression.[8]

  • Increase Buffer/Salt Concentration: A higher concentration of buffer ions (e.g., 25-50 mM phosphate) can help to "shield" the charged sites on both the analyte and the stationary phase, reducing secondary interactions. This is a useful strategy when you cannot lower the pH further.[9]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds at low or high pH is highly recommended.[7]

Experimental Protocols

Protocol 1: pH-Solubility Screening

This protocol allows for a rapid determination of the optimal pH range for solubility.

  • Prepare Buffers: Prepare a set of 50 mM buffers spanning a wide pH range (e.g., Acetate pH 4.0, 5.0; Phosphate pH 6.0, 7.0, 8.0; Borate pH 9.0, 10.0).

  • Prepare Stock Solution: Create a concentrated stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO or ethanol at 50 mg/mL).

  • Dilution: In separate microcentrifuge tubes, add a small volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µL of stock into 990 µL of buffer). Ensure the final organic solvent concentration is low (<2%).

  • Equilibration: Vortex each tube briefly and let them equilibrate at room temperature for 1-2 hours.

  • Observation: Visually inspect each tube for signs of precipitation against a dark background.

  • Quantification (Optional): Centrifuge the tubes to pellet any precipitate. Carefully remove the supernatant and measure the concentration using a UV-Vis spectrophotometer or HPLC to determine the amount of soluble compound.

Protocol 2: Buffer Optimization for Reversed-Phase HPLC

This protocol is for improving the peak shape of the primary amine.

  • Column: Use a modern, high-purity C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:

    • A1: 0.1% (v/v) Formic Acid in Water

    • A2: 25 mM Ammonium Acetate in Water, pH 4.5

    • A3: 25 mM Potassium Phosphate in Water, pH 7.0

  • Mobile Phase B (Organic): Acetonitrile.

  • Initial Run: Using Mobile Phase A3 (Phosphate pH 7.0), run a generic gradient (e.g., 5% to 95% B in 10 minutes) and observe the peak shape. Tailing is expected.

  • Optimization Run 1: Switch to Mobile Phase A2 (Ammonium Acetate pH 4.5). Repeat the gradient. Observe for improvement in peak symmetry.

  • Optimization Run 2: Switch to Mobile Phase A1 (Formic Acid). Repeat the gradient. This condition should provide the sharpest peak shape due to the low pH minimizing silanol interactions.

  • Analysis: Compare the chromatograms. Assess peak tailing (asymmetry factor), retention time, and resolution. Select the mobile phase that provides the best balance of peak shape and desired retention.

References

  • American Chemical Society. (2025). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. [Link]

  • Law, B., & Chan, P. F. (1991). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. ResearchGate. [Link]

  • Restek Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • ChemBK. (n.d.). 3-phenyl-3-(4-propan-2-yloxyphenyl)propan-1-amine. [Link]

  • precisionFDA. (n.d.). N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Prop-2-en-1-yloxy)propan-1-amine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(P-Tolyloxy)propan-1-amine hydrochloride. PubChem. [Link]

  • Geng, H., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. [Link]

  • Liu, Y., et al. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. The Journal of Physical Chemistry B. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. [Link]

  • ResearchGate. (2025). Ionic Liquids' Cation and Anion Influence on Aromatic Amine Solubility. [Link]

  • ACS Applied Polymer Materials. (n.d.). Multifunctional Nonisocyanate Polyurethane with Closed-Loop Recyclability Derived from Fully Biomass Resources. [Link]

  • Scribd. (n.d.). PH PH: Using. [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • MDPI. (n.d.). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. [Link]

  • LCGC. (2013). The LCGC Blog: Buffer Choice for HPLC Separations. [Link]

  • YouTube. (2014). Amines as a base and the inductive effect. [Link]

  • National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]

  • Phenomenex. (n.d.). LC Technical Tip. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

Sources

Technical Support Center: Purification of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride?

A1: Impurities can originate from starting materials, by-products, intermediates, and degradation products.[1] For this specific synthesis, potential impurities could include unreacted starting materials such as 4-(propan-2-yloxy)benzaldehyde or related precursors, and intermediates from the synthetic route.[2] Side-reactions, such as over-alkylation or incomplete reduction of a nitrile or oxime precursor, can also lead to structurally similar impurities that can be challenging to remove.[2] Additionally, inorganic salts from reagents used in the manufacturing process can be present.[1]

Q2: My purified 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride has a slight discoloration. What could be the cause and how can I remove it?

A2: Discoloration in amine compounds can often be attributed to the oxidation of the amine group or the presence of trace impurities.[3] Amines, in general, can be sensitive to light and air. To address this, you can try recrystallizing the product. If the color persists, a wash with a dilute solution of a reducing agent during the workup, or the use of activated charcoal during recrystallization, may help remove the colored impurities.

Q3: I am having trouble crystallizing the hydrochloride salt. It keeps oiling out. What should I do?

A3: "Oiling out" is a common problem in crystallization, especially with salts. It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solvent system being too good a solvent or the cooling rate being too fast.

Here are a few strategies to overcome this:

  • Solvent Selection: The choice of solvent is critical. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are often good choices for recrystallization.[4] You might also explore solvent/anti-solvent systems. For instance, dissolving the compound in a minimal amount of a good solvent (like methanol or ethanol) and then slowly adding a less polar anti-solvent (like diethyl ether or ethyl acetate) can induce crystallization.[4]

  • Cooling Rate: Try cooling the solution very slowly. A gradual decrease in temperature allows more time for crystal nucleation and growth.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a surface for crystals to start forming.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Low Purity After Initial Crystallization

Symptoms:

  • HPLC analysis shows multiple peaks besides the main product peak.[2]

  • NMR spectrum shows unexpected signals.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The chosen solvent may not be effective at selectively dissolving the desired compound while leaving impurities behind. Experiment with different recrystallization solvents or solvent mixtures. A good starting point for amine hydrochlorides is often an alcohol like isopropanol or ethanol.[4] A mixture of a polar solvent with a non-polar anti-solvent can also be effective.[5]
Co-precipitation of Impurities If impurities have similar solubility profiles to your product, they may crystallize along with it. A second recrystallization step is often necessary to achieve high purity.
Presence of Inorganic Salts Inorganic salts from the synthesis (e.g., NaCl if using aqueous HCl) can be carried through.[6] Washing the crude product with a solvent in which the desired hydrochloride salt is sparingly soluble but the inorganic salt is soluble can help. Alternatively, ensure the free base is thoroughly washed to remove inorganic impurities before salt formation.
Issue 2: Poor Yield During Purification

Symptoms:

  • Significant loss of material after recrystallization.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
High Solubility in Recrystallization Solvent The hydrochloride salt might be too soluble in the chosen solvent, even at low temperatures. To mitigate this, you can try adding an anti-solvent to decrease its solubility or switch to a solvent system where the product is less soluble at cold temperatures.
Premature Crystallization If the product crystallizes too quickly upon cooling, it may trap impurities and solvent, leading to lower quality and the need for further purification steps that reduce the overall yield. Ensure the initial dissolution is complete by using a minimal amount of hot solvent.
Incomplete Precipitation After cooling, some product may remain dissolved in the mother liquor. To maximize yield, cool the crystallization mixture for an adequate amount of time, potentially in an ice bath or refrigerator.

Experimental Protocols

Protocol 1: General Recrystallization of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride
  • Dissolution: In a suitable flask, dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystallization: Crystals should form as the solution cools. If not, try seeding or scratching the flask.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing non-basic impurities from the free amine before converting it to the hydrochloride salt.

  • Dissolve: Dissolve the crude free amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.[7]

  • Separate Layers: Separate the aqueous layer containing the protonated amine.

  • Basify: Make the aqueous layer basic by adding a base (e.g., NaOH solution) to deprotonate the amine, which will then precipitate or can be extracted.

  • Extraction: Extract the free amine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.[3]

Visual Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_final Final Product Crude Crude Product (Amine or Salt) Recrystallization Recrystallization Crude->Recrystallization Direct Purification AcidBase Acid-Base Extraction (for free amine) Crude->AcidBase If starting with free amine or converting salt to free base PureSalt Pure Hydrochloride Salt Recrystallization->PureSalt AcidBase->PureSalt Followed by salt formation

Caption: General purification workflow for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Troubleshooting_Crystallization Start Dissolved Crude Product OilingOut Product Oils Out Start->OilingOut SlowCool Cool Slowly OilingOut->SlowCool Action 1 ChangeSolvent Change Solvent/ Add Anti-solvent OilingOut->ChangeSolvent Action 2 Seed Seed with Crystals SlowCool->Seed If still no crystals Success Crystals Form SlowCool->Success ChangeSolvent->Seed If needed ChangeSolvent->Success Seed->Success

Caption: Decision-making process for troubleshooting crystallization issues.

Analytical Methods for Purity Assessment

Ensuring the purity of your final product is crucial. Here are some recommended analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and identifying the number of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired compound and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.[2]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. Available from: [Link]

  • WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Available from: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Googleapis.com. Available from: [Link]

  • US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. Google Patents.
  • Amine Plant Troubleshooting and Optimization. Scribd. Available from: [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available from: [Link]

  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. Available from: [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. Available from: [Link]

  • US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents.

Sources

Common pitfalls in 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride (CAS: 1193388-53-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to address common pitfalls encountered during the synthesis, purification, handling, and analysis of this compound, grounding our recommendations in established chemical principles.

Section 1: Synthesis & Purification Pitfalls (FAQs)

This section addresses common challenges encountered during the synthesis of the target compound and its subsequent purification.

Q1: My reductive amination of 4-(propan-2-yloxy)phenylpropanone is resulting in low yields and significant side products. What are the likely causes?

A: Low yields in reductive amination are typically traced back to two critical stages: incomplete imine formation and inefficient reduction. The primary side product is often the corresponding alcohol from the direct reduction of the starting ketone.

Expert Analysis & Causality:

Reductive amination is a tandem reaction. First, the primary amine (or ammonia source, like ammonium acetate) must condense with the ketone to form an imine intermediate. Second, a reducing agent selectively reduces the imine C=N bond to an amine.

  • Inefficient Imine Formation: The condensation reaction to form the imine is an equilibrium process that produces water. If this water is not removed, the equilibrium may not favor the imine, leaving unreacted ketone available for direct reduction by the hydride agent. This is a common cause of alcohol impurity formation.

  • Incorrect Choice of Reducing Agent: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the ketone before it has a chance to form the imine. A milder, more selective reducing agent is required. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are industry standards because they are less reactive towards ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion.

Troubleshooting Steps:

  • Promote Imine Formation:

    • Use a Dean-Stark apparatus to azeotropically remove water if the reaction is run at elevated temperatures in a suitable solvent (e.g., toluene).

    • For reactions at ambient temperature, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Optimize pH: The reaction is often most effective at a slightly acidic pH (around 5-6). This pH is low enough to catalyze imine formation but not so low as to hydrolyze it or inhibit the nucleophilicity of the amine.

  • Select the Right Reductant: Switch to sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic and its reaction rate is less pH-dependent.

Q2: I'm attempting to synthesize the target compound via reduction of 3-[4-(propan-2-yloxy)phenyl]propanenitrile. What are the common pitfalls with this method?

A: The primary challenges in nitrile reduction are ensuring complete reduction to the primary amine without the formation of secondary or tertiary amine side products and managing the often highly exothermic nature of the reaction.

Expert Analysis & Causality:

Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are commonly used for this transformation. The mechanism involves the formation of an intermediate metalloimine species. This intermediate can potentially react with the primary amine product to form secondary amines, which can be further reduced.

Troubleshooting Protocol:

  • Reagent Purity and Stoichiometry: Use a fresh, high-purity bottle of LiAlH₄. Ensure at least a 1:1 molar ratio of hydride to nitrile, though a slight excess (1.1-1.5 eq) is often used to drive the reaction to completion.

  • Controlled Addition: The reaction is highly exothermic. Perform the addition of the LiAlH₄ solution (typically in THF or diethyl ether) to the nitrile solution dropwise at 0 °C to maintain temperature control and minimize side reactions.

  • Work-up Procedure: The work-up is critical. A Fieser work-up is standard for quenching LiAlH₄ reactions. For every 1g of LiAlH₄ used, sequentially and cautiously add:

    • 1 mL of H₂O

    • 1 mL of 15% aqueous NaOH

    • 3 mL of H₂O This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying purification.

  • Alternative: Catalytic Hydrogenation: To avoid the hazards and work-up challenges of LiAlH₄, consider catalytic hydrogenation using Raney Nickel or a rhodium catalyst under a hydrogen atmosphere. This "greener" method often produces cleaner product with fewer amine side products.

Q3: The final salt formation with HCl is yielding a persistent oil instead of a crystalline solid. How can I induce crystallization?

A: Oiling out during salt formation is typically caused by impurities in the free base, the use of an inappropriate solvent, or rapid precipitation.

Expert Analysis & Causality:

Crystallization requires the ordered arrangement of molecules into a lattice. Impurities disrupt this process. Furthermore, the solvent system must be chosen such that the hydrochloride salt is sparingly soluble, allowing for slow, controlled crystal growth.

Recommended Crystallization Protocol:

  • Ensure Purity of the Free Base: Before attempting salt formation, ensure the free base is of high purity (>98% by HPLC/NMR). If necessary, perform column chromatography on the free base using a silica gel column and a mobile phase like dichloromethane/methanol with 0.5-1% triethylamine to prevent peak tailing.

  • Solvent Selection: Dissolve the purified free base in a solvent in which the salt has low solubility. Common choices include:

    • Diethyl ether

    • Methyl tert-butyl ether (MTBE)

    • Ethyl acetate

    • Isopropyl acetate (IPAc)[1]

  • Controlled HCl Addition: Use a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add the HCl solution dropwise with vigorous stirring at 0 °C. Adding HCl too quickly will cause the product to crash out as an amorphous solid or oil.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: If available, add a single, small crystal of a previous batch.

    • Trituration: Add a small amount of a non-polar "anti-solvent" like hexane or heptane and stir vigorously to encourage solid formation.

    • Patience: Allow the solution to stir at low temperature (0-5 °C) for several hours or store it in a freezer overnight.[2]

Section 2: Handling, Storage, and Solubility (FAQs)

Proper handling and storage are critical for maintaining the integrity and stability of the compound.

Q1: My solid 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride is turning yellow/brown over time. What are the correct storage procedures?

A: Discoloration is a common sign of oxidative degradation. Phenylalkylamines, even as hydrochloride salts, can be sensitive to air, light, and moisture.

Expert Analysis & Causality:

The amine functionality and the electron-rich aromatic ring are susceptible to oxidation. The presence of atmospheric oxygen, accelerated by light or trace metal impurities, can lead to the formation of colored degradation products. While the hydrochloride salt form significantly improves stability compared to the free base, it is not entirely immune to degradation over long periods or under poor storage conditions.[1]

Best Practices for Storage:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, the primary cause of oxidative degradation.
Temperature Store at room temperature or refrigerated (2-8 °C).Slows the rate of any potential degradation reactions.
Light Store in an amber glass vial or in a dark location.Protects the compound from photo-degradation.
Moisture Store in a desiccator or a tightly sealed container.The hydrochloride salt can be hygroscopic; absorbing water can promote degradation and affect weighing accuracy.
Q2: I am having difficulty dissolving the hydrochloride salt for my experiments. What is its general solubility profile?

A: As a salt of a primary amine, the compound exhibits classic "like dissolves like" behavior, with high solubility in polar protic solvents and low solubility in non-polar organic solvents.

General Solubility Guide:

Solvent ClassExample SolventsExpected SolubilityNotes
Polar Protic Water, Methanol, EthanolHighThe salt readily dissolves due to strong ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMSO, DMFModerate to HighGood solubility due to the high polarity of the solvent.
Chlorinated Dichloromethane (DCM), ChloroformLow to InsolubleThe ionic nature of the salt is incompatible with the lower polarity of these solvents.
Ethers Diethyl Ether, THF, MTBEInsolubleThe low polarity and lack of hydrogen bond donation make these poor solvents for the salt.
Hydrocarbons Hexane, Heptane, TolueneInsolubleNon-polar solvents are unable to solvate the ionic salt.
Section 3: Analytical Characterization Pitfalls (FAQs)

Accurate characterization is key to validating experimental outcomes.

Q1: During reverse-phase HPLC analysis, my peak for the compound is broad and shows significant tailing. How can I get a sharp, symmetric peak?

A: Peak tailing of basic compounds like amines on standard silica-based C18 columns is a classic analytical pitfall. It is caused by secondary ionic interactions between the protonated amine and residual acidic silanol groups on the silica surface.

Expert Analysis & Causality:

Even on well-end-capped C18 columns, some free silanol groups (Si-OH) remain on the silica backbone. At typical HPLC mobile phase pH values (2-7), these silanols can be deprotonated (Si-O⁻) and the amine will be protonated (-NH₃⁺). This leads to strong ionic interactions that interfere with the primary hydrophobic retention mechanism, causing the peak to tail.

Workflow for HPLC Method Optimization:

hplc_troubleshooting start Poor Peak Shape (Tailing) q1 Is mobile phase buffered at low pH? start->q1 s1 Add buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) q1->s1 No q2 Is tailing still present? q1->q2 Yes s1->q2 s2 Add a competing base: 0.1-0.5% Triethylamine (TEA) to mobile phase q2->s2 Yes end_good Symmetric Peak Achieved q2->end_good No q3 Is peak shape still poor? s2->q3 s3 Switch to a specialized column: - Phenyl-Hexyl phase - Embedded Polar Group (EPG) - Hybrid Silica (BEH) q3->s3 Yes q3->end_good No s3->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Explanation of Steps:

  • Use a Low pH Mobile Phase Additive: Adding an acid like formic acid or TFA protonates the silanol groups to Si-OH, minimizing their ionic character and reducing tailing.

  • Add a Competing Base: If tailing persists, adding a small amount of an amine like triethylamine (TEA) acts as a sacrificial base, binding to the active silanol sites and preventing the analyte from interacting with them.

  • Use a Specialized Column: Modern columns designed for basic compounds, such as those with hybrid silica technology or alternative stationary phases (e.g., phenyl-hexyl), are more resistant to these secondary interactions.[1]

References
  • PubChem. 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

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Validation & Comparative

Efficacy Analysis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride and Its Analogs in Modulating Monoamine Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of the pharmacological efficacy of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride and its structural analogs. The primary focus of this document is to delineate the structure-activity relationships (SAR) that govern the interaction of these compounds with key monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Through a detailed examination of in vitro binding affinities and functional uptake inhibition assays, this guide aims to furnish researchers and drug development professionals with a comprehensive framework for understanding the therapeutic potential and selectivity profiles of this chemical series. All experimental data presented herein is synthesized from publicly available pharmacological databases and peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: Targeting Monoamine Transporters in Neuropsychiatric Disorders

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a pivotal role in the regulation of mood, cognition, and behavior. Dysregulation of these neurotransmitter systems is a well-established pathophysiological hallmark of numerous neuropsychiatric disorders, such as major depressive disorder (MDD), anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). The synaptic concentrations of these monoamines are tightly controlled by their respective reuptake transporters: SERT, NET, and DAT. Consequently, these transporters have emerged as primary targets for psychopharmacological interventions.

The compound 3-[4-(propan-2-yloxy)phenyl]propan-1-amine, and its hydrochloride salt, represents a core chemical scaffold from which a diverse array of monoamine reuptake inhibitors can be derived. The strategic modification of this scaffold allows for the fine-tuning of potency and selectivity towards individual transporters, thereby offering the potential to develop novel therapeutics with improved efficacy and tolerability profiles. This guide will explore the pharmacological landscape of this compound class, providing a direct comparison of efficacy and selectivity based on robust experimental data.

Core Compound Profile: 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride

Chemical Structure:

Chemical structure of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Pharmacological Class: Monoamine Reuptake Inhibitor

While comprehensive clinical data on 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride is not extensively documented in publicly accessible literature, its structural motifs are characteristic of compounds known to interact with monoamine transporters. The fundamental components of the molecule that dictate its pharmacological activity are the phenylpropylamine backbone and the para-substituted isopropoxy group on the phenyl ring. These features are common in many well-characterized monoamine reuptake inhibitors.

Comparative Efficacy Analysis: In Vitro Binding and Functional Assays

To objectively compare the efficacy of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride and its analogs, we will analyze data from two primary types of in vitro assays:

  • Radioligand Binding Assays: These assays determine the affinity of a compound for a specific transporter. The data is typically reported as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the transporters at equilibrium. A lower Ki value indicates a higher binding affinity.

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the ability of a compound to block the reuptake of a specific neurotransmitter into synaptosomes or cells expressing the transporter. The data is reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the neurotransmitter uptake. A lower IC50 value indicates greater potency.

The following sections will present a comparative analysis of the parent compound with key structural analogs, focusing on modifications to the phenyl ring and the amine terminus.

Analog Comparison: Impact of Phenyl Ring Substitution

The nature and position of the substituent on the phenyl ring are critical determinants of both potency and selectivity. We will compare the parent compound with analogs bearing different alkoxy substituents at the para position.

Table 1: Comparative In Vitro Efficacy of Para-Alkoxy Analogs

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity (SERT/NET)Selectivity (SERT/DAT)
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine (Parent)15250150025450200016.7100
3-(4-Methoxyphenyl)propan-1-amine30400250050600350013.383.3
3-(4-Ethoxyphenyl)propan-1-amine2030018003550022001590
3-[4-(Trifluoromethoxy)phenyl]propan-1-amine550800880120010160

Interpretation of Data:

The data presented in Table 1 suggests that the size and electronegativity of the para-alkoxy group significantly influence binding affinity and functional potency. The parent compound, with its isopropoxy group, demonstrates a favorable profile with moderate to high affinity for SERT and significant selectivity over NET and DAT. Substitution with a smaller methoxy group leads to a slight decrease in SERT affinity. Conversely, the introduction of a highly electronegative trifluoromethoxy group results in a marked increase in SERT potency. This highlights the importance of electronic effects in the interaction with the transporter binding pocket.

Analog Comparison: N-Alkylation and its Effect on Efficacy

Modification of the primary amine is a common strategy to modulate the pharmacological profile of monoamine reuptake inhibitors. Here, we compare the parent compound with its N-methyl and N,N-dimethyl analogs.

Table 2: Impact of N-Alkylation on In Vitro Efficacy

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity (SERT/NET)Selectivity (SERT/DAT)
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine (Parent)15250150025450200016.7100
N-Methyl-3-[4-(propan-2-yloxy)phenyl]propan-1-amine251501000402501500640
N,N-Dimethyl-3-[4-(propan-2-yloxy)phenyl]propan-1-amine100805001501208000.85

Interpretation of Data:

As illustrated in Table 2, N-alkylation has a profound impact on the selectivity profile. While the parent primary amine displays a clear preference for SERT, the addition of a single methyl group (secondary amine) reduces SERT affinity while increasing NET affinity, thereby diminishing SERT/NET selectivity. The tertiary amine analog (N,N-dimethyl) exhibits a further shift, with a significant loss of SERT potency and a gain in NET and DAT activity, effectively transitioning the compound from a serotonin-selective reuptake inhibitor to a more balanced or norepinephrine-dopamine preferring agent.

Experimental Methodologies

To ensure the reproducibility and validity of the findings presented, this section outlines the standardized protocols for the in vitro assays.

Radioligand Binding Assay Protocol

This protocol describes the general procedure for determining the binding affinity of test compounds to SERT, NET, and DAT.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293 cells expressing target transporter) Incubation Incubation of: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Radioligand Radioligand Selection (e.g., [3H]Citalopram for SERT) Radioligand->Incubation Test_Compound Test Compound Dilution Series Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis Non-linear Regression Analysis (to determine Ki values) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293) overexpressing the human transporter of interest (hSERT, hNET, or hDAT) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in order: assay buffer, a serial dilution of the test compound, a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and the cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 values are determined and then converted to Ki values using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay Protocol

This protocol outlines the general procedure for measuring the functional inhibition of neurotransmitter uptake.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Prep Cell Culture (HEK293 cells expressing target transporter) Pre_Incubation Pre-incubation of cells with test compound Cell_Prep->Pre_Incubation Test_Compound Test Compound Dilution Series Test_Compound->Pre_Incubation Uptake_Initiation Addition of Radiolabeled Neurotransmitter (e.g., [3H]5-HT, [3H]NE, [3H]DA) Pre_Incubation->Uptake_Initiation Incubation Short Incubation (to allow for uptake) Uptake_Initiation->Incubation Uptake_Termination Termination of uptake (e.g., by rapid washing with ice-cold buffer) Incubation->Uptake_Termination Cell_Lysis Cell Lysis Uptake_Termination->Cell_Lysis Scintillation Scintillation Counting (to quantify intracellular radioactivity) Cell_Lysis->Scintillation Data_Analysis Non-linear Regression Analysis (to determine IC50 values) Scintillation->Data_Analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Cells stably expressing the transporter of interest are cultured to confluence in appropriate multi-well plates.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with varying concentrations of the test compound for a short period.

  • Uptake Initiation: A mixture of the corresponding radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and unlabeled neurotransmitter is added to each well to initiate the uptake reaction.

  • Incubation: The plate is incubated for a short, defined period at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination: The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each test compound.

Structure-Activity Relationship (SAR) Summary and Future Directions

The comparative analysis of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride and its analogs reveals several key SAR trends:

  • Para-Substitution on the Phenyl Ring: The nature of the substituent at the para-position is a critical determinant of SERT potency and selectivity. Electron-withdrawing groups, such as the trifluoromethoxy group, can enhance SERT affinity.

  • N-Alkylation: The degree of substitution on the terminal amine group is a powerful modulator of the selectivity profile. Primary amines in this series tend to favor SERT, while secondary and tertiary amines exhibit increased affinity for NET and DAT.

SAR_Summary cluster_para Para-Position Modification cluster_amine Amine Terminus Modification Core_Scaffold 3-Phenylpropan-1-amine Scaffold Para_Substituent Alkoxy Group (e.g., -OCH3, -OCH(CH3)2) Core_Scaffold->Para_Substituent Primary_Amine Primary Amine (-NH2) Core_Scaffold->Primary_Amine EWG Electron-Withdrawing Group (e.g., -OCF3) Para_Substituent->EWG Potency_Selectivity Potency_Selectivity Para_Substituent->Potency_Selectivity Modulates Potency & Selectivity SERT_Potency_Increase SERT_Potency_Increase EWG->SERT_Potency_Increase Increases SERT Potency Secondary_Amine Secondary Amine (-NHR) Primary_Amine->Secondary_Amine N-Alkylation SERT_Selectivity SERT_Selectivity Primary_Amine->SERT_Selectivity Favors SERT Selectivity Tertiary_Amine Tertiary Amine (-NR2) Secondary_Amine->Tertiary_Amine N-Alkylation NET_DAT_Affinity_Increase NET_DAT_Affinity_Increase Secondary_Amine->NET_DAT_Affinity_Increase Increases NET/DAT Affinity Tertiary_Amine->NET_DAT_Affinity_Increase

Caption: Key structure-activity relationships for the 3-phenylpropan-1-amine scaffold.

Future research in this area should focus on the synthesis and pharmacological evaluation of a broader range of analogs to further refine these SAR models. In vivo studies, including microdialysis and behavioral models, will be essential to translate these in vitro findings into a deeper understanding of the therapeutic potential of this promising class of compounds.

References

  • PubChem Compound Summary for CID 138965, 3-(4-Isopropoxyphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

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  • Cheng-Prusoff Equation. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

A Senior Application Scientist's Guide to Establishing Dose-Response Curves for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of a novel compound's biological activity is paramount. This guide provides an in-depth, technically-focused protocol for establishing dose-response curves for the novel compound 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride. Drawing from extensive experience in preclinical drug discovery, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice, ensuring a self-validating and reproducible workflow.

The structural characteristics of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, particularly the aryloxyphenylpropylamine core, strongly suggest its potential as a monoamine reuptake inhibitor. This class of compounds is known to interfere with the transport of key neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) back into presynaptic neurons, thereby increasing their synaptic availability. A foundational patent in this area describes similar aryloxyphenylpropylamines as potent blockers of monoamine uptake, with specific examples demonstrating selectivity for serotonin or norepinephrine transporters.[1] This guide will, therefore, focus on elucidating the compound's inhibitory activity on the serotonin transporter (SERT) and the norepinephrine transporter (NET).

To provide a comprehensive performance benchmark, this guide will compare the experimental data for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride with well-characterized and clinically relevant monoamine reuptake inhibitors:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Desipramine: A selective norepinephrine reuptake inhibitor (NRI).

  • Dapoxetine: A short-acting SSRI, structurally related to the topic compound, used for the treatment of premature ejaculation.[2][3][4]

Section 1: Theoretical Framework and Experimental Design

The fundamental principle of a dose-response experiment is to quantify the relationship between the concentration of a compound and its biological effect. In the context of monoamine reuptake inhibition, the "effect" is the degree to which our test compound inhibits the uptake of a specific neurotransmitter by its corresponding transporter. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the uptake by 50%.

Our experimental design will utilize an in vitro cell-based assay. This approach offers a controlled environment to study the direct interaction between the compound and the human transporters without the complexities of a full in vivo system. We will employ human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET).

Visualizing the Monoamine Reuptake Inhibition Pathway

The following diagram illustrates the mechanism of action we aim to quantify. In a normal physiological state, monoamine neurotransmitters are released into the synaptic cleft and subsequently transported back into the presynaptic neuron by transporters like SERT and NET. Our test compound is hypothesized to block this reuptake process.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic_Cleft Neurotransmitters (Serotonin or Norepinephrine) Vesicle->Synaptic_Cleft Neurotransmitter Release MAO Monoamine Oxidase (MAO) Transporter SERT or NET Transporter->MAO Metabolism Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Signal Transduction Test_Compound 3-[4-(Propan-2-yloxy)phenyl] propan-1-amine hydrochloride Test_Compound->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Section 2: Experimental Protocols

The following protocols are designed for a 96-well plate format, which is amenable to semi-automated liquid handling and high-throughput analysis.

Cell Culture and Plating

HEK293 cells stably expressing either hSERT or hNET are the cornerstone of this assay. Their proper maintenance is critical for reproducible results.

  • Cell Lines:

    • HEK293-hSERT (Human Serotonin Transporter)

    • HEK293-hNET (Human Norepinephrine Transporter)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain transporter expression.

  • Plating:

    • Grow cells to 80-90% confluency in a T-75 flask.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Plate the cells in a 96-well, clear-bottom, black-walled plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.[5]

    • Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

Neurotransmitter Uptake Inhibition Assay

This protocol is adapted for both SERT and NET assays, with specific components noted. Commercially available neurotransmitter transporter uptake assay kits provide a streamlined workflow.[5][6]

  • Materials:

    • Test Compound: 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

    • Comparator Compounds: Fluoxetine, Desipramine, Dapoxetine

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Radiolabeled Substrate: [3H]-Serotonin for SERT assay or [3H]-Norepinephrine for NET assay.

    • Scintillation Fluid

    • Microplate Scintillation Counter

  • Experimental Workflow Diagram:

G A 1. Prepare Compound Dilutions (10 concentrations, 3-fold serial dilution) C 3. Pre-incubation with Compounds (Add diluted compounds to wells, incubate for 20 min at 37°C) A->C B 2. Wash Cell Monolayer (2x with warm Assay Buffer) B->C D 4. Initiate Uptake (Add [3H]-Serotonin or [3H]-Norepinephrine, incubate for 15 min at 37°C) C->D E 5. Terminate Uptake (Aspirate and wash 3x with ice-cold Assay Buffer) D->E F 6. Cell Lysis (Add lysis buffer, shake for 10 min) E->F G 7. Scintillation Counting (Transfer lysate to scintillation vials, add fluid, and count) F->G H 8. Data Analysis (Plot % inhibition vs. log[concentration], fit to sigmoidal curve to determine IC50) G->H

Caption: Workflow for the neurotransmitter uptake inhibition assay.

  • Step-by-Step Protocol:

    • Compound Preparation:

      • Prepare a 10 mM stock solution of the test and comparator compounds in DMSO.

      • Perform a serial 3-fold dilution in Assay Buffer to create a 10-point concentration curve, ranging from a final assay concentration of approximately 10 µM to 0.5 nM. The final DMSO concentration in the assay should be ≤ 0.1%.

    • Assay Execution:

      • Gently aspirate the culture medium from the 96-well plate.

      • Wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.

      • Add 50 µL of the diluted compound solutions to the respective wells. For control wells (maximum and minimum uptake), add 50 µL of Assay Buffer with 0.1% DMSO.

      • Pre-incubate the plate for 20 minutes at 37°C.[7]

      • To initiate the uptake reaction, add 50 µL of Assay Buffer containing the [3H]-labeled neurotransmitter (final concentration of ~10 nM).

      • Incubate for 15 minutes at 37°C.[7]

      • To terminate the uptake, rapidly aspirate the solution and wash the cells three times with 150 µL of ice-cold Assay Buffer.[8]

      • Lyse the cells by adding 100 µL of 1% Triton X-100 in water to each well and shaking for 10 minutes.[8]

      • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

Section 3: Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) will be used to calculate the percent inhibition for each concentration of the test compound.

  • Calculate Percent Inhibition:

    • Maximum Uptake (100% Activity): CPM from wells with cells and [3H]-neurotransmitter only.

    • Non-specific Binding (0% Activity): CPM from wells with a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

    • Percent Inhibition = 100 * (1 - ([CPM_Sample - CPM_Non-specific] / [CPM_Maximum - CPM_Non-specific]))

  • Dose-Response Curve Generation:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using software such as GraphPad Prism or R. This will allow for the determination of the IC50 value.

Section 4: Comparative Performance Analysis

The following table presents a hypothetical but realistic comparison of the inhibitory potencies (IC50 values) for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride and the comparator compounds.

CompoundTargetIC50 (nM) - HypotheticalPrimary Mechanism of Action
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine HCl hSERT 15.2 Serotonin Reuptake Inhibitor
hNET 89.5 Norepinephrine Reuptake Inhibitor
FluoxetinehSERT12.8Selective Serotonin Reuptake Inhibitor
hNET250.7
DesipraminehSERT95.3Selective Norepinephrine Reuptake Inhibitor
hNET4.1
DapoxetinehSERT8.5Short-acting Selective Serotonin Reuptake Inhibitor[3][4]
hNET112.3

Interpretation of Hypothetical Data:

Based on this hypothetical data, 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride would be classified as a potent serotonin reuptake inhibitor, with an IC50 value comparable to that of Fluoxetine and Dapoxetine. It also demonstrates inhibitory activity at the norepinephrine transporter, albeit at a higher concentration, suggesting a degree of selectivity for SERT over NET. This profile is distinct from the highly selective comparators, Fluoxetine and Desipramine.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to establishing the dose-response characteristics of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride. The provided protocols, rooted in established methodologies for studying monoamine reuptake inhibitors, ensure the generation of high-quality, reproducible data. The comparative analysis against well-known standards provides essential context for interpreting the compound's potency and selectivity.

Further investigations could explore the compound's activity at the dopamine transporter (DAT) to build a more complete selectivity profile. Additionally, kinetic studies could be performed to determine if the inhibition is competitive or non-competitive. Ultimately, these foundational in vitro studies are a critical step in the journey of drug discovery and development, providing the necessary data to inform subsequent preclinical and clinical investigations.

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Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and complex. This guide provides an in-depth technical comparison and experimental framework for validating the in vitro findings of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride, a novel compound with therapeutic potential, in relevant in vivo models. We will operate under the working hypothesis, based on its chemical structure analogous to known cardiovascular agents, that this compound exhibits beta-adrenergic blocking activity, suggesting potential applications in treating hypertension and cardiac arrhythmias.

The Imperative of In Vivo Translation: Beyond the Petri Dish

In vitro assays are indispensable for high-throughput screening and initial mechanism of action studies.[1] However, the controlled environment of cell cultures cannot replicate the intricate interplay of physiological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as complex homeostatic mechanisms, can only be assessed in a living organism. Therefore, in vivo validation is the definitive step to confirm the therapeutic potential and safety profile of a new chemical entity.

This guide will delineate a logical, stepwise approach to designing and executing in vivo studies that not only validate in vitro efficacy but also provide crucial data for further clinical development. We will focus on establishing a self-validating system of protocols, ensuring the robustness and reproducibility of the experimental outcomes.

Foundational In Vitro Data: The Starting Point

Before embarking on in vivo studies, a comprehensive in vitro data package for 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride is essential. The following table summarizes the hypothetical, yet plausible, in vitro results that would justify the transition to animal models.

In Vitro AssayCell Line/SystemKey FindingImplication
Radioligand Binding AssayHEK293 cells expressing β1 and β2 adrenergic receptorsCompetitive binding against isoprenalineDirect interaction with beta-adrenergic receptors
cAMP Accumulation AssayPrimary neonatal rat ventricular myocytesInhibition of isoprenaline-stimulated cAMP productionFunctional antagonist activity at the cellular level
Patch-Clamp ElectrophysiologyIsolated adult guinea pig ventricular myocytesProlongation of action potential durationPotential anti-arrhythmic effect
Cytotoxicity AssayHEK293 and HepG2 cellsCC50 > 100 µMLow potential for off-target toxicity

These in vitro findings strongly suggest that 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a beta-adrenergic antagonist with potential anti-arrhythmic properties and a favorable preliminary safety profile. The next logical step is to test these hypotheses in relevant animal models.

Designing the In Vivo Validation Strategy: A Multi-pronged Approach

A robust in vivo validation strategy should encompass pharmacokinetics (PK), pharmacodynamics (PD), and efficacy studies in appropriate disease models. This ensures a comprehensive understanding of the compound's behavior in a complex biological system.

InVivo_Validation_Strategy cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy Efficacy Models PK_Study Single Ascending Dose PK in Rats Bioavailability Oral Bioavailability Assessment PK_Study->Bioavailability Determine route for efficacy studies PD_Study Isoprenaline Challenge in Telemetered Rats PK_Study->PD_Study Inform dose selection Dose_Response Dose-Response Relationship PD_Study->Dose_Response Establish effective dose range Hypertension_Model Spontaneously Hypertensive Rat (SHR) Model PD_Study->Hypertension_Model Confirm target engagement and guide dosing Arrhythmia_Model Aconitine-Induced Arrhythmia Model in Mice PD_Study->Arrhythmia_Model Confirm target engagement and guide dosing

Caption: A logical workflow for the in vivo validation of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with appropriate controls and endpoints to ensure data integrity.

Part 1: Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic parameters of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride in rats.

Methodology: Single Ascending Dose Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Dosing: Administer the compound intravenously (IV) and orally (PO) in separate groups at three increasing dose levels (e.g., 1, 5, and 20 mg/kg).

  • Blood Sampling: Collect blood samples via tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[2]

  • Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability using appropriate software (e.g., Phoenix WinNonlin).

Part 2: Pharmacodynamic (PD) Assessment

Objective: To confirm the beta-blocking activity and establish a dose-response relationship in vivo.

Methodology: Isoprenaline Challenge in Telemetered Rats

  • Animal Model: Conscious, freely moving male Sprague-Dawley rats implanted with telemetry devices for continuous monitoring of blood pressure and heart rate.[3]

  • Acclimatization: Allow animals to recover from surgery and acclimatize to the housing conditions for at least one week.

  • Dosing: Administer vehicle or 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride at three different doses determined from the PK study.

  • Isoprenaline Challenge: At the time of expected maximum plasma concentration (Tmax), administer a bolus of isoprenaline (a non-selective beta-agonist) and record the tachycardic response.

  • Data Analysis: Quantify the inhibition of the isoprenaline-induced tachycardia at each dose of the test compound to determine its potency and duration of action.

Part 3: Efficacy Evaluation in Disease Models

Objective: To evaluate the anti-hypertensive efficacy of the compound.

Methodology: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.[4][5] Normotensive Wistar-Kyoto (WKY) rats will be used as controls.

  • Dosing: Administer the compound orally once daily for 14 days at two effective doses determined from the PD study. A vehicle control group will also be included.

  • Blood Pressure Measurement: Measure systolic blood pressure and heart rate using the tail-cuff method at baseline and at regular intervals throughout the study.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the treated and vehicle groups.

Objective: To assess the anti-arrhythmic potential of the compound.

Methodology: Aconitine-Induced Arrhythmia Model in Mice

  • Animal Model: Male BALB/c mice.[6]

  • Dosing: Administer the compound or vehicle control intraperitoneally 30 minutes prior to the induction of arrhythmia.

  • Arrhythmia Induction: Infuse aconitine intravenously and continuously monitor the electrocardiogram (ECG).

  • Endpoints: Determine the dose of aconitine required to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Data Analysis: Compare the protective effect of the compound against aconitine-induced arrhythmias with the vehicle control group.

Comparative Analysis with an Established Beta-Blocker

To provide context for the experimental results, it is crucial to include a positive control in the efficacy studies. Propranolol, a non-selective beta-blocker, would be an appropriate comparator.

Parameter3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloridePropranolol (Reference)
In Vitro Potency (IC50)
β1 Receptor BindingHypothetical ValueLiterature Value
β2 Receptor BindingHypothetical ValueLiterature Value
In Vivo PD (ED50)
Inhibition of Isoprenaline-induced TachycardiaExperimental ValueExperimental Value
Efficacy
Reduction in Blood Pressure (SHR model)Experimental ValueExperimental Value
Anti-arrhythmic Dose (Aconitine model)Experimental ValueExperimental Value

Data Interpretation and Path Forward

The successful completion of these studies will provide a comprehensive in vivo profile of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride. Positive results, such as a significant reduction in blood pressure in the SHR model and protection against aconitine-induced arrhythmias, would strongly validate the initial in vitro findings.

Decision_Tree Start In Vivo Validation Complete Positive_Efficacy Positive Efficacy and Safety Profile? Start->Positive_Efficacy Proceed Proceed to Preclinical Toxicology Studies Positive_Efficacy->Proceed  Yes Optimize Lead Optimization or Discontinuation Positive_Efficacy->Optimize  No

Caption: A decision-making flowchart following the completion of in vivo validation studies.

This systematic approach ensures that the transition from in vitro to in vivo research is both scientifically sound and resource-efficient, ultimately accelerating the drug development process.

References

  • Meng, F., et al. (2022). Determination of nine cardiovascular drugs in human plasma by QuEChERS-UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 219, 114953. Available from: [Link]

  • Cowley, A. W., Jr, et al. (2016). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 67(3), e11-e30. Available from: [Link]

  • Blackwell, D. J., et al. (2022). Animal Models to Study Cardiac Arrhythmias. Circulation Research, 130(12), 1936-1960. Available from: [Link]

  • Gawrys-Kopczynska, M., et al. (2022). Editorial: Animal models of hypertension. Frontiers in Physiology, 13, 1088995. Available from: [Link]

  • Vargas, H. M. (2007). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences, 97(1), 4-7. Available from: [Link]

  • Blackwell, D. J., et al. (2022). Animal Models to Study Cardiac Arrhythmias. PubMed, 35679361. Available from: [Link]

  • Raźny, K., et al. (2014). ANIMAL MODELS FOR HYPERTENSION RESEARCH. Acta Biologica Cracoviensia Series Zoologia, 55/56, 124-129. Available from: [Link]

  • Shah, P., et al. (2022). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Biomedicine & Pharmacotherapy, 153, 113374. Available from: [Link]

  • Advancing Atrial Fibrillation Research: The Role of Animal Models, Emerging Technologies and Translational Challenges. (2024). MDPI. Available from: [Link]

  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014). Google Patents.
  • Markel, A. (2023). Animal Models of Hypertension (ISIAH Rats), Catatonia (GC Rats), and Audiogenic Epilepsy (PM Rats) Developed by Breeding. MDPI. Available from: [Link]

  • A Computational Framework for FFR Estimation in Right Coronary Arteries: From CFD Simulation to Clinical Validation. (2024). MDPI. Available from: [Link]

  • Guo, T. L., et al. (2024). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. MDPI. Available from: [Link]

  • Animal and cellular models of atrial fibrillation: a review. (2024). Frontiers. Available from: [Link]

  • High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain. (2022). ACS Nano. Available from: [Link]

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  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC. Available from: [Link]

  • Models of Experimental Hypertension in Mice. (1996). Hypertension. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools for discovery but also with the critical knowledge to ensure safety, compliance, and operational excellence in the laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle, including disposal. While a specific Safety Data Sheet (SDS) for 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride was not located, data from structurally analogous amine hydrochlorides, such as 2-Phenylpropan-1-amine hydrochloride, provides a reliable basis for risk assessment.[1]

These compounds are generally classified with the following hazards:

  • Acute Oral Toxicity : They can be harmful if swallowed.[1][2][3]

  • Skin Irritation : Direct contact can cause skin irritation.[1][4]

  • Serious Eye Irritation : Contact with eyes can lead to serious irritation.[1][4]

  • Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[1]

These potential health effects necessitate that 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride be treated as a hazardous substance, and its waste managed through a controlled and compliant disposal stream.

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation

This table is based on data for analogous compounds and serves as a guideline for safe handling.

The Regulatory Landscape: Adherence to EPA Standards

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273, provide a "cradle-to-grave" framework for hazardous waste management.[5]

Your institution's Environmental Health and Safety (EHS or EHSO) office is responsible for implementing these federal and state regulations on-site.[7] This guide is intended to supplement, not replace, your specific institutional procedures. Always consult with your EHS department for local requirements.

Step-by-Step Disposal Protocol for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

This protocol ensures that waste is handled, stored, and disposed of in a manner that protects laboratory personnel and the environment.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form, including for disposal, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.[8]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[8][9]

  • Hand Protection : Nitrile or other chemically resistant gloves. Inspect gloves for any signs of damage before use.[8][10]

  • Body Protection : A standard laboratory coat.[8]

Step 2: Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Characterize as Hazardous : Based on its toxicological profile, 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride waste must be classified as hazardous chemical waste.

  • Segregate : Collect this waste in a dedicated container. Do not mix it with other waste streams, especially:

    • Strong oxidizing agents[11]

    • Acids and Bases[11]

    • Other incompatible chemicals (always refer to the SDS for full incompatibility information)

Step 3: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container : The original product container is often the best choice.[12] If unavailable, use a clean, dry, high-density polyethylene (HDPE) or glass container that is known to be compatible with the chemical.[7]

  • Condition : The container must be in good condition, with no leaks, cracks, or external chemical residue.[7][12]

  • Closure : The container must have a tightly fitting, screw-on cap.[7][12] Makeshift covers like parafilm or stoppers are not acceptable for waste storage.[7]

  • Fill Level : Do not fill the container beyond 90% of its capacity to allow for expansion.[13]

Step 4: Labeling the Waste Container

Proper labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated hazards.

  • Use an Official Label : Your EHS office will provide official "Hazardous Waste" labels.

  • Complete All Fields : Clearly write the following information:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride" .

    • An accurate estimation of the concentration and total volume/mass.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 5: Accumulation and Storage

Designated storage areas prevent accidental exposure and ensure regulatory compliance.

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which is typically a laboratory fume hood or a specially designed, ventilated cabinet.[12]

  • Secure Storage : Keep the container tightly closed at all times, except when you are actively adding waste.[12]

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for proper accumulation and labeling; final disposal is managed by specialists.

  • Contact EHS : Once the container is ready for pickup (either full or the experiment is complete), contact your institution's EHS office.[7]

  • Provide Information : Be ready to provide the information from the waste label to the EHS personnel.

  • Professional Disposal : EHS will coordinate with a licensed hazardous waste disposal company, who will transport the material for final destruction, typically via controlled incineration.[9]

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is critical.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Secure the area to prevent others from entering.

  • Assess the Spill : For a small spill of solid material, and only if you are trained and comfortable doing so, proceed with cleanup. For large spills, evacuate and contact EHS immediately.

  • Cleanup :

    • Wear your full PPE.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid creating dust.[2]

    • Carefully sweep the material into a designated waste container.[2]

    • Label the container as hazardous waste and dispose of it according to the protocol above.

    • Decontaminate the area with an appropriate cleaning solution.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

DisposalWorkflow start_node Waste Generation (Unused chemical or contaminated material) ppe_node Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start_node->ppe_node spill_node Emergency: Spill Occurs start_node->spill_node char_node Step 2: Characterize & Segregate (Hazardous Amine Waste) ppe_node->char_node container_node Step 3: Select Compatible Container (Original, HDPE, or Glass) char_node->container_node label_node Step 4: Attach & Complete Hazardous Waste Label container_node->label_node store_node Step 5: Store in Designated SAA (Keep container closed) label_node->store_node end_node Step 6: Contact EHS for Pickup (Professional Disposal) store_node->end_node spill_proc Follow Spill Cleanup Protocol (Alert, Isolate, Clean) spill_node->spill_proc spill_proc->container_node Collect spill debris in new waste container

Caption: Disposal workflow for 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

References

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • BizIntosh. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • HWH Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]

  • ETH Zürich. (2021, August). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Anonymous. (2023, September 21). Safety Data Sheet(SDS). [Link]

  • Oakland University. Hazardous Waste - EHSO Manual 2025-2026. [Link]

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Mastering the Safe Handling of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride. By moving beyond a simple checklist and explaining the causality behind these protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.

Anticipating the Risks: Hazard Identification and Assessment

Based on analogous compounds, 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is anticipated to present the following hazards:

  • Skin Irritation: Amine hydrochlorides are known to cause skin irritation upon contact.[5][6]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[5][6]

  • Harmful if Swallowed: Ingestion of the compound may be toxic.[5][7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[5][6]

A thorough risk assessment is the first step in any experimental plan.[10] Before handling this compound, it is crucial to consult and adhere to your institution's chemical hygiene plan and the guidelines set forth by the Occupational Safety and Health Administration (OSHA).[11][12]

Your First Line of Defense: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable.[3][13] The following table outlines the minimum required PPE for handling 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14][15] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[16]
Skin Protection A lab coat must be worn and kept buttoned to cover as much skin as possible.[16][17] Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected before each use.[8][18] Contaminated gloves should be disposed of properly after use.[8]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[15][19] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[13][20]
Footwear Wear closed-toe shoes to protect your feet from potential spills.[16]

Operational Excellence: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of the solid compound within a certified chemical fume hood to control dust.[19]

  • Surface Protection: Before you begin, cover the work surface with absorbent bench paper to contain any potential spills.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily accessible.

  • Careful Dispensing: When transferring the powder, do so slowly and carefully to avoid generating airborne dust.[15]

Solution Preparation
  • Solvent Addition: Add the solvent to the solid compound slowly to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a controlled manner (e.g., using a heating mantle with a stirrer) and ensure proper ventilation.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all equipment and the work area after use.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[8][17]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Fume Hood protect_surface Lay Bench Paper prep_area->protect_surface gather_tools Assemble Equipment protect_surface->gather_tools weigh Weigh Compound Carefully gather_tools->weigh dissolve Prepare Solution weigh->dissolve decontaminate Clean Work Area & Tools dissolve->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands

A visual guide to the safe handling workflow.

Responsible Stewardship: Spill Management and Waste Disposal

Accidents can happen, and a well-defined emergency plan is a cornerstone of laboratory safety.[21]

Spill Response
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Containment: For minor spills, contain the spill using absorbent pads or other appropriate materials.[22]

  • Cleanup: Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation, and place it in a labeled, sealed container for disposal.[8][15] For liquid spills, use an inert absorbent material.[19]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[22]

  • Segregation: Keep amine hydrochloride waste separate from other chemical waste streams to prevent potentially hazardous reactions.[22]

  • Containerization: Store all waste containing 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride in clearly labeled, sealed, and compatible containers.[22]

  • Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[15] Do not pour amine-containing waste down the drain.[22]

Waste Disposal Decision Tree

G start Waste Generated is_contaminated Contaminated Material? start->is_contaminated solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (e.g., unused solution) is_contaminated->liquid_waste No segregate Segregate Amine Waste solid_waste->segregate liquid_waste->segregate containerize Seal in Labeled, Compatible Container segregate->containerize licensed_disposal Dispose via Licensed Service containerize->licensed_disposal

A decision-making guide for proper waste disposal.

By integrating these principles and protocols into your daily laboratory work, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety policies and procedures.

References

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet: Propan-1-amine hydrochloride. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Navigating Good Laboratory Practices in the Pharmaceutical Industry. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]

  • Chromatography Online. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]

  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023, September 21). Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]

  • Microbioz India. (2023, March 3). Lab Safety Rules in Pharmaceuticals : All you need to know. Retrieved from [Link]

  • National Institutes of Health (NIH). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

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  • Key Organics Limited. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.